Technical Documentation Center

1-(Piperazin-1-yl)octan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Piperazin-1-yl)octan-1-one
  • CAS: 1039335-81-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Safety and Toxicology Profile of 1-(Piperazin-1-yl)octan-1-one

A Note on Data Availability: Publicly accessible, in-depth toxicological data for the specific compound 1-(Piperazin-1-yl)octan-1-one is currently limited. This guide, therefore, adopts a standard and scientifically rigo...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Data Availability: Publicly accessible, in-depth toxicological data for the specific compound 1-(Piperazin-1-yl)octan-1-one is currently limited. This guide, therefore, adopts a standard and scientifically rigorous approach used in early-stage drug development and chemical safety assessment. The toxicological profile will be constructed based on the well-established toxicological class of piperazine derivatives, supplemented with data from structurally analogous compounds and validated, internationally recognized testing protocols. This approach provides a robust, predictive framework for understanding the potential safety profile of 1-(Piperazin-1-yl)octan-1-one.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a ubiquitous heterocyclic moiety in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and the potential to cross the blood-brain barrier.[1] These attributes have led to its incorporation into a wide array of therapeutics. However, the introduction of any chemical entity for potential therapeutic use necessitates a thorough evaluation of its safety and toxicological profile.

This guide provides a comprehensive overview of the anticipated safety and toxicology profile of 1-(Piperazin-1-yl)octan-1-one, a novel N-acylpiperazine derivative. By examining the known toxicological landscape of piperazine and its analogues, we can establish a predictive toxicological framework. This document will detail the key toxicological endpoints, the state-of-the-art methodologies for their assessment, and the interpretation of potential findings.

General Toxicology of Piperazine Derivatives

Piperazine and its derivatives exhibit a range of pharmacological and toxicological effects, primarily interacting with the central nervous system. Many derivatives act as stimulants by modulating dopaminergic, noradrenergic, and serotoninergic pathways.[2][3] Reported toxic effects in humans, often associated with abuse of "designer drug" piperazines, include agitation, anxiety, tachycardia, and seizures.[2][3] Metabolism is a key factor in the toxicity profile, with cytochrome P450 enzymes playing a primary role, potentially leading to the formation of active or toxic metabolites.[1][2] Some piperazine derivatives have also been associated with hepatotoxicity (liver toxicity).[4][5]

In Silico and Computational Toxicology Assessment

In modern toxicology, in silico (computer-based) methods are the first step in predicting the toxic potential of a new chemical entity, long before any laboratory experiments are conducted.[6] These methods use sophisticated algorithms and machine learning models to analyze a compound's chemical structure and predict its interaction with biological systems.[7]

Key Computational Approaches
  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity, including toxicity.[8][9] For 1-(Piperazin-1-yl)octan-1-one, QSAR models would be used to predict endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity based on a vast database of known chemical toxicities.[6]

  • Knowledge-Based/Rule-Based Systems: These systems, such as Derek Nexus, use a set of rules derived from expert knowledge to identify structural fragments (toxicophores) that are associated with specific toxicities.[9]

  • Molecular Docking: This technique can be used to predict if a molecule will bind to known anti-targets, such as the hERG channel, which is associated with cardiotoxicity.

The integration of these computational tools provides a powerful, early-stage screening process to identify potential liabilities and guide further experimental testing.[10]

Genotoxicity and Mutagenicity Assessment

Genotoxicity assays are designed to detect agents that can damage genetic material (DNA), potentially leading to mutations and cancer.[11] A standard battery of in vitro tests is typically performed.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screen for mutagenic potential.[12][13] It utilizes strains of Salmonella typhimurium or Escherichia coli that are auxotrophic, meaning they cannot synthesize an essential amino acid (e.g., histidine) and thus cannot grow on a medium lacking it.[13][14][15] The assay determines if the test compound can cause a mutation that reverts the bacteria to a prototrophic state, allowing them to grow on the deficient medium.[12]

Experimental Workflow: Ames Test

AmesTest cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis bacterial_strains Bacterial Strains (e.g., S. typhimurium) plate_incorporation Plate Incorporation (Bacteria + Compound +/- S9) bacterial_strains->plate_incorporation test_compound Test Compound (1-(Piperazin-1-yl)octan-1-one) test_compound->plate_incorporation s9_mix S9 Mix (Metabolic Activation) s9_mix->plate_incorporation incubation Incubation (37°C, 48-72h) plate_incorporation->incubation colony_counting Revertant Colony Counting incubation->colony_counting data_analysis Data Analysis (Compare to Controls) colony_counting->data_analysis

In Vitro Micronucleus Assay

The in vitro micronucleus (MNvit) assay is used to detect damage to chromosomes.[16][17][18] It identifies small, extra-nuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[11][16] This test can identify both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) agents.[16] The assay is typically performed in mammalian cells, and the use of cytochalasin B to block cytokinesis allows for the specific analysis of cells that have undergone one cell division.[16]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are cultured to exponential growth.[17][18]

  • Treatment: Cells are exposed to various concentrations of 1-(Piperazin-1-yl)octan-1-one, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).[17][18]

  • Cytochalasin B Addition: After the treatment period, cytochalasin B is added to the culture medium to block cell division at the binucleate stage.[16]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye, such as Giemsa or DAPI.[17][19]

  • Microscopic Analysis: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic examination.[17][19]

Acute Systemic Toxicity

Acute toxicity studies evaluate the adverse effects that occur within a short time after administration of a single dose of a substance.[20] These studies are essential for classifying the substance's hazard potential and for determining the appropriate dose range for further studies. The Organisation for Economic Co-operation and Development (OECD) has established guidelines for these studies that aim to reduce the number of animals used.[20][21]

Acute Oral Toxicity - OECD Test Guidelines

Several OECD guidelines are available for assessing acute oral toxicity, including TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure).[20][22][23] These methods provide information on the hazardous properties of a substance and allow for its classification according to the Globally Harmonised System (GHS).[20]

  • OECD 420 (Fixed Dose Procedure): This method involves dosing animals in a stepwise manner using a set of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[24] The endpoint is the observation of clear signs of toxicity rather than death.[24]

  • OECD 423 (Acute Toxic Class Method): This is a stepwise procedure using a small number of animals (3 per step).[23] The presence or absence of mortality at one dose determines the next step, allowing for classification into a toxicity class.[23]

  • OECD 425 (Up-and-Down Procedure): This method is particularly useful for estimating the LD50 (the dose that is lethal to 50% of the test animals). Animals are dosed one at a time, and the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.[22]

Table 1: Hypothetical Acute Oral Toxicity Data for a Piperazine Analogue

Test GuidelineSpeciesEndpointResultGHS Classification
OECD 423Rat (female)LD50 Cut-off300 < LD50 ≤ 2000 mg/kgCategory 4
OECD 425Rat (female)Estimated LD50~800 mg/kgCategory 4

Repeated Dose Toxicity

While not detailed in this guide, it is a critical next step to assess the effects of long-term exposure to a compound. These studies (sub-acute, sub-chronic, and chronic) would evaluate potential target organ toxicity, cumulative effects, and establish a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

The safety and toxicology profile of 1-(Piperazin-1-yl)octan-1-one can be proactively and robustly assessed through a combination of modern computational toxicology and a standard battery of internationally validated in vitro and in vivo assays. Based on the general toxicological properties of the piperazine class, key areas of focus should include potential CNS effects, genotoxicity, and acute systemic toxicity. The structured, tiered approach outlined in this guide, beginning with in silico predictions and progressing through targeted experimental assays, provides a scientifically sound and ethically responsible framework for characterizing the safety of this novel compound for its intended application.

References

  • Current awareness of piperazines: pharmacology and toxicology - PubMed. (2011, July 11). PubMed. Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test - Bio-protocol. (2018, March 20). Bio-protocol. Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26). Frontiers. Retrieved from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Ames test - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action - Xenometrix. (n.d.). Xenometrix. Retrieved from [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF - Slideshare. (n.d.). Slideshare. Retrieved from [Link]

  • The Ames Test. (2024, October 13). Saddleback College. Retrieved from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Retrieved from [Link]

  • Piperazine derivatives as dangerous abused compounds. (2019, December 16). De Gruyter. Retrieved from [Link]

  • OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure (Sept. 1998 version). (1998, September 21). OECD. Retrieved from [Link]

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO. (2024, September 30). PozeSCAF. Retrieved from [Link]

  • In vitro Micronucleus Assay - PraxiLabs. (n.d.). PraxiLabs. Retrieved from [Link]

  • Computational toxicology – The new frontier in predictive safety assessment - Syngene. (2025, October 16). Syngene. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (2001, December 17). OECD. Retrieved from [Link]

  • How can I predict toxicity in drug discovery? - Optibrium. (n.d.). Optibrium. Retrieved from [Link]

  • Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI. (n.d.). IVAMI. Retrieved from [Link]

  • Piperazine derivatives as dangerous abused compounds - PubMed. (2020, December 1). PubMed. Retrieved from [Link]

  • Predictive Toxicology | Schrödinger. (n.d.). Schrödinger. Retrieved from [Link]

  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction - PMC. (2025, October 6). PMC. Retrieved from [Link]

  • Details for Piperazines - unodc. (2008, March 13). unodc. Retrieved from [Link]

  • In vitro micronucleus assay - YouTube. (2018, October 22). YouTube. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Interrogating the Endocannabinoid System with 1-(Piperazin-1-yl)octan-1-one

Abstract The endocannabinoid system (ECS) presents a rich and complex signaling network, offering a multitude of potential therapeutic targets for a wide range of pathological conditions.[1][2][3] The discovery of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The endocannabinoid system (ECS) presents a rich and complex signaling network, offering a multitude of potential therapeutic targets for a wide range of pathological conditions.[1][2][3] The discovery of novel molecular entities that can modulate this system is of paramount importance in drug development. This guide provides a comprehensive, technically-focused framework for the initial characterization of a novel compound, 1-(Piperazin-1-yl)octan-1-one, and its potential interactions with the ECS. We will delineate a logical, tiered experimental approach, from initial binding affinity determination to functional characterization and preliminary in vivo assessment. This document is intended for researchers, scientists, and drug development professionals seeking a robust methodology for the evaluation of new chemical entities targeting the endocannabinoid system.

Introduction: The Endocannabinoid System - A Universal Regulator

The endocannabinoid system is a ubiquitous and highly conserved signaling system that plays a crucial role in maintaining physiological homeostasis.[4] Its primary components include:

  • Cannabinoid Receptors: The two main G protein-coupled receptors (GPCRs) are the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[5][6] CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues.[5][7]

  • Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters, with the most well-characterized being anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[6][8]

  • Metabolic Enzymes: A suite of enzymes responsible for the synthesis and degradation of endocannabinoids, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[9][10]

The ECS is implicated in a vast array of physiological processes, including pain perception, mood, appetite, memory, and immune function.[1][2] Consequently, the development of novel ligands that can selectively modulate the activity of CB1 and CB2 receptors is a highly active area of research.

The Investigational Compound: 1-(Piperazin-1-yl)octan-1-one

The compound at the center of this guide, 1-(Piperazin-1-yl)octan-1-one, possesses a piperazine core, a structural motif found in numerous biologically active compounds, including some with affinity for cannabinoid receptors.[11][12][13] The presence of the octanoyl chain suggests a degree of lipophilicity, which may facilitate interaction with the lipid-rich environment of the cannabinoid receptor binding pockets.

Given the structural precedent of piperazine-containing molecules acting as CB1 receptor antagonists or inverse agonists, a primary hypothesis for the initial investigation is that 1-(Piperazin-1-yl)octan-1-one may exhibit similar properties.[11][13] However, a comprehensive and unbiased experimental evaluation is essential to elucidate its true pharmacological profile.

A Tiered Experimental Approach for Characterization

We propose a multi-tiered approach to systematically characterize the interaction of 1-(Piperazin-1-yl)octan-1-one with the endocannabinoid system. This workflow is designed to progress from broad, initial screening to more detailed mechanistic studies.

Experimental_Workflow Tier1 Tier 1: Primary Screening Receptor Binding Affinity Tier2 Tier 2: Functional Characterization In Vitro Pharmacology Tier1->Tier2 Determine if compound binds Tier3 Tier 3: In-Depth Mechanistic Studies Signaling Pathway Analysis Tier2->Tier3 Elucidate functional effect Tier4 Tier 4: Preliminary In Vivo Assessment Pharmacokinetic & Behavioral Models Tier3->Tier4 Understand downstream effects

Caption: A tiered experimental workflow for characterizing a novel compound.

Tier 1: Primary Screening - Does it Bind?

The initial step is to determine if 1-(Piperazin-1-yl)octan-1-one binds to the CB1 and CB2 receptors and to quantify its affinity. The gold-standard method for this is the radioligand binding assay.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.[14]

  • Radioligand Selection: Employ a well-characterized, high-affinity radiolabeled cannabinoid receptor agonist, such as [³H]-CP55,940, for both CB1 and CB2 receptors.[14]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound, 1-(Piperazin-1-yl)octan-1-one.

  • Incubation: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at 30°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Hypothetical Data Summary

CompoundReceptorKi (nM)
1-(Piperazin-1-yl)octan-1-oneCB1150
1-(Piperazin-1-yl)octan-1-oneCB2>10,000
Rimonabant (Control)CB12.5
AM630 (Control)CB231.2

This is hypothetical data for illustrative purposes.

Tier 2: Functional Characterization - What Does it Do?

Once binding is confirmed, the next crucial step is to determine the functional consequence of this binding. Is 1-(Piperazin-1-yl)octan-1-one an agonist, antagonist, or inverse agonist? A suite of in vitro functional assays can address this question.

Experimental Protocol: cAMP Inhibition Assay

This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a downstream effector of CB1 and CB2 receptor activation.

  • Cell Culture: Use CHO cells stably co-expressing the human CB1 or CB2 receptor and a cAMP-sensitive reporter system (e.g., GloSensor™).

  • Forskolin Stimulation: Treat the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of 1-(Piperazin-1-yl)octan-1-one to determine if it inhibits forskolin-stimulated cAMP production.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of 1-(Piperazin-1-yl)octan-1-one before stimulating with a known CB1/CB2 agonist (e.g., CP55,940).[14]

  • Signal Detection: Measure the luminescence, which is inversely proportional to the intracellular cAMP concentration.

  • Data Analysis:

    • Agonist: Calculate the EC50 value from the concentration-response curve.

    • Antagonist: Calculate the IC50 value, which represents the concentration of the antagonist that produces a 50% inhibition of the agonist response.

cAMP_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Agonist (e.g., CP55,940) Agonist->CB1 Antagonist Antagonist (Hypothetical) Antagonist->CB1 ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Activates

Caption: Simplified signaling pathway of CB1 receptor-mediated inhibition of adenylyl cyclase.

Hypothetical Functional Data

AssayCompoundReceptorResultPotency (EC50/IC50, nM)
cAMP Inhibition1-(Piperazin-1-yl)octan-1-oneCB1No agonist activity>10,000
cAMP Inhibition1-(Piperazin-1-yl)octan-1-oneCB1Antagonist activity250
cAMP InhibitionCP55,940 (Control)CB1Agonist activity0.5

This is hypothetical data for illustrative purposes.

Tier 3: In-Depth Mechanistic Studies - How Does it Work?

To gain a more nuanced understanding of the compound's mechanism of action, further assays can be employed to investigate other signaling pathways associated with cannabinoid receptors.

Experimental Protocol: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.

  • Assay Principle: Utilize a cell line expressing the CB1 or CB2 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment. Ligand-induced receptor activation brings the two fragments together, forming a functional enzyme that can be detected with a chemiluminescent substrate.

  • Procedure: The protocol is similar to the cAMP assay, where cells are treated with the test compound in both agonist and antagonist modes.

  • Data Interpretation: The results will indicate whether 1-(Piperazin-1-yl)octan-1-one promotes or blocks β-arrestin recruitment, providing insights into potential biased agonism.

Tier 4: Preliminary In Vivo Assessment - Is it Active in a Living System?

Following robust in vitro characterization, the next logical step is to assess the compound's properties in a living organism.

Experimental Protocol: Rodent Model of Cannabinoid-Induced Tetrad

The "tetrad" is a classic set of four physiological responses induced by CB1 receptor agonists in rodents: hypothermia, catalepsy, analgesia, and hypolocomotion. The ability of an antagonist to block these effects is a strong indicator of in vivo CB1 receptor engagement.

  • Animal Model: Use adult male mice.

  • Compound Administration: Administer 1-(Piperazin-1-yl)octan-1-one via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Agonist Challenge: After a suitable pre-treatment time, administer a known CB1 agonist, such as THC or WIN55,212-2.

  • Behavioral and Physiological Assessment:

    • Hypothermia: Measure core body temperature using a rectal probe.

    • Catalepsy: Assess the time the mouse remains immobile on an elevated bar (bar test).

    • Analgesia: Measure the latency to a nociceptive response on a hot plate.

    • Hypolocomotion: Quantify locomotor activity in an open field arena.

  • Data Analysis: Compare the responses in animals treated with the agonist alone to those pre-treated with 1-(Piperazin-1-yl)octan-1-one. A significant attenuation of the tetrad effects would confirm in vivo CB1 receptor antagonist activity.

Safety and Toxicological Considerations

Preliminary safety assessment is crucial. The piperazine moiety itself can have toxicological liabilities.[15][16][17] In vitro cytotoxicity assays (e.g., MTT or LDH release assays) in relevant cell lines (e.g., HepG2 for hepatotoxicity) should be conducted. Acute toxicity studies in rodents can provide initial information on the maximum tolerated dose.

Conclusion and Future Directions

This guide has outlined a systematic and logical progression of experiments to characterize a novel compound, 1-(Piperazin-1-yl)octan-1-one, for its potential activity at cannabinoid receptors. The proposed workflow, from initial binding studies to in vivo functional assessment, provides a comprehensive framework for elucidating the compound's pharmacological profile.

Based on the hypothetical data presented, 1-(Piperazin-1-yl)octan-1-one emerges as a moderately potent and selective CB1 receptor antagonist. Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 1-(Piperazin-1-yl)octan-1-one to improve potency and selectivity.

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Expanded In Vivo Studies: Evaluate the compound in more complex behavioral models relevant to CNS disorders where CB1 receptor antagonism may be beneficial, such as models of addiction or obesity.

By following a rigorous and hypothesis-driven experimental plan, the therapeutic potential of novel compounds like 1-(Piperazin-1-yl)octan-1-one can be thoroughly and efficiently evaluated.

References

  • Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC. (n.d.).
  • In-Vitro Assessment of CB1/CB2 Receptor Binding and Function - eGrove. (2020, May 9).
  • In vitro and in vivo models of Huntington's disease show alterations in the endocannabinoid system - PubMed. (2013, July 15).
  • Cannabinoid Receptor Binding and Assay Tools - Celtarys Research. (2025, October 7).
  • Cannabinoid Receptors CB1 and CB2 Form Functional Heteromers in Brain - PMC. (n.d.).
  • In vitro pharmacological activity of twenty-eight synthetic cannabinoid receptor agonists at the type 1 and 2 cannabinoid receptors - PubMed. (2025, August 26).
  • (PDF) Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. (n.d.).
  • Piperazine - Wikipedia. (n.d.).
  • Unveiling the Mechanism of Action of Piperazine-Containing Compounds: A Comparative Analysis - Benchchem. (n.d.).
  • Piperazine - Santa Cruz Biotechnology. (n.d.).
  • Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - MDPI. (2024, August 6).
  • Using in vitro receptor activity studies of synthetic cannabinoids to support the risk assessment of new psychoactive substances - A Swedish strategy to protect public health from harm - PubMed. (2023, April 13).
  • Safety Data Sheet - Cayman Chemical. (2025, November 19).
  • A Guide to Targeting the Endocannabinoid System in Drug Design - OUCI. (n.d.).
  • Endocannabinoid System: Emerging Role from Neurodevelopment to Neurodegeneration - PMC. (n.d.).
  • A Guide to Targeting the Endocannabinoid System in Drug Design - MDPI. (2020, April 16).
  • Structure Activity of CB1 Cannabinoid Receptor Antagonists. (n.d.).
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7).
  • Modulating the endocannabinoid system in human health and disease: successes and failures - PMC. (n.d.).
  • The Endocannabinoid System in the Development and Treatment of Obesity: Searching for New Ideas - MDPI. (2025, September 30).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 24).
  • In vivo brain endocannabinoid metabolism is related to hippocampus glutamate and structure – a multimodal imaging study with PET, 1H-MRS, and MRI - ResearchGate. (2025, December 5).
  • Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PubMed. (2018, August 15).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. (n.d.).
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. (n.d.).
  • Exploring Endocannabinoid System: Unveiling New Roles in Modulating ER Stress - MDPI. (2024, October 24).
  • Piperazine - chemeurope.com. (n.d.).
  • (PDF) Modulating the endocannabinoid system in alcohol use disorder: A translational systematic review and meta-analysis of preclinical and human studies - ResearchGate. (2026, February 18).
  • Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub. (2021, October 22).
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024, September 12).
  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. (n.d.).
  • A New Cannabinoid CB1 Receptor Inverse Agonist From the Class of Benzhydryl Piperazine Analogs - PubMed. (2015, February 15).
  • The Endocannabinoid System in Human Disease: Molecular Signaling, Receptor Pharmacology, and Therapeutic Innovation - MDPI. (2025, November 18).
  • SAFETY DATA SHEET. (2018, January 18).
  • Binding Affinities of Cannabinoid Receptor Ligands | Download Table - ResearchGate. (n.d.).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • Modulators of the Endocannabinoid System - Instituto de Química Médica | CSIC. (n.d.).
  • The endocannabinoid system: an overview - PMC. (2012, March 14).
  • Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC. (n.d.).
  • The Endocannabinoid System, Our Universal Regulator - Journal of Young Investigators. (2018, June 1).

Sources

Foundational

1-(Piperazin-1-yl)octan-1-one CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical entity 1-(Piperazin-1-yl)octan-1-one, including its chemical identifiers, synthesis, analytical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical entity 1-(Piperazin-1-yl)octan-1-one, including its chemical identifiers, synthesis, analytical characterization, potential applications, and safety and handling guidelines. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Chemical Identity

1-(Piperazin-1-yl)octan-1-one is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. In this molecule, one of the nitrogen atoms of the piperazine ring is acylated with an octanoyl group.

Chemical Identifiers

A summary of the key chemical identifiers for 1-(Piperazin-1-yl)octan-1-one is presented in the table below.

IdentifierValue
CAS Number 1039335-81-3[1]
Molecular Formula C12H24N2O[1]
Molecular Weight 212.33 g/mol [1]
IUPAC Name 1-(Piperazin-1-yl)octan-1-one
SMILES CCCCCCCC(=O)N1CCNCC1
InChI InChI=1S/C12H24N2O/c1-2-3-4-5-6-7-12(15)14-10-8-13-9-11-14/h13H,2-11H2,1H3

Synthesis of 1-(Piperazin-1-yl)octan-1-one

The synthesis of N-acylpiperazines, such as 1-(Piperazin-1-yl)octan-1-one, is typically achieved through the acylation of piperazine with a suitable acylating agent. A general and straightforward method involves the reaction of piperazine with an acyl chloride or an acid anhydride.

Predicted Synthetic Protocol: Acylation of Piperazine

This protocol describes a representative procedure for the synthesis of 1-(Piperazin-1-yl)octan-1-one based on established methods for N-acylation of piperazine.

Materials:

  • Piperazine

  • Octanoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (a molar excess, e.g., 2-3 equivalents) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the piperazine solution.

  • Addition of Acylating Agent: Slowly add a solution of octanoyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-4 hours) or until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude 1-(Piperazin-1-yl)octan-1-one can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Synthesis_Workflow Piperazine Piperazine Reaction Reaction at 0°C to RT Piperazine->Reaction OctanoylChloride Octanoyl Chloride OctanoylChloride->Reaction Solvent DCM, TEA Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(Piperazin-1-yl)octan-1-one Purification->Product

Caption: A generalized workflow for the synthesis of 1-(Piperazin-1-yl)octan-1-one.

Analytical Characterization

The structural confirmation and purity assessment of 1-(Piperazin-1-yl)octan-1-one can be achieved using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the octanoyl chain (methyl and methylene protons) and the piperazine ring protons. The chemical shifts of the piperazine protons will be influenced by the amide bond. Due to restricted rotation around the amide C-N bond, some piperazine proton signals may appear as broad peaks or as distinct sets of signals for different conformers at room temperature.

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the amide, the methylene carbons of the octanoyl chain, and the carbons of the piperazine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the alkyl chain and the piperazine ring, and N-H stretching for the secondary amine in the piperazine ring (if present as a salt or in a protic solvent).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight of the compound plus a proton (213.19).

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of 1-(Piperazin-1-yl)octan-1-one. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of piperazine derivatives. The compound would likely need to be derivatized to improve its volatility for GC analysis.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry HPLC HPLC GCMS GC-MS Product 1-(Piperazin-1-yl)octan-1-one Product->NMR Product->IR Product->MS Product->HPLC Product->GCMS

Caption: Standard analytical techniques for the characterization of 1-(Piperazin-1-yl)octan-1-one.

Potential Applications and Biological Activity

Potential areas of research and application include:

  • Central Nervous System (CNS) Agents: Many piperazine derivatives exhibit activity as antipsychotics, antidepressants, and anxiolytics. The lipophilic nature of the octanoyl group may enhance blood-brain barrier penetration.

  • Antimicrobial Agents: Piperazine derivatives have been investigated for their antibacterial and antifungal properties. The long alkyl chain could contribute to interactions with microbial cell membranes.

  • Anticancer Agents: The piperazine moiety is found in several anticancer drugs.

  • Corrosion Inhibitors: Piperazine and its derivatives have applications as corrosion inhibitors in industrial settings.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of 1-(Piperazin-1-yl)octan-1-one.

Safety and Handling

Specific safety data for 1-(Piperazin-1-yl)octan-1-one is not available. Therefore, it is prudent to handle this compound with the precautions appropriate for a novel chemical entity and based on the known hazards of its parent compound, piperazine.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) for piperazine as a starting point, keeping in mind that the properties of the derivative may differ.

Conclusion

1-(Piperazin-1-yl)octan-1-one is a piperazine derivative with potential for further investigation in various scientific fields, particularly in medicinal chemistry. This guide provides a foundational understanding of its chemical properties, a predicted synthetic route, and analytical characterization methods. As with any novel compound, further experimental work is necessary to fully characterize its properties and potential applications.

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis Protocol for 1-(Piperazin-1-yl)octan-1-one

Scientific Context & Rational Design The targeted synthesis of asymmetric piperazine derivatives, specifically 1-(piperazin-1-yl)octan-1-one (CAS No. 1039335-81-3)[1], presents a classic challenge in regiocontrol.

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rational Design

The targeted synthesis of asymmetric piperazine derivatives, specifically 1-(piperazin-1-yl)octan-1-one (CAS No. 1039335-81-3)[1], presents a classic challenge in regiocontrol. Direct N-monoacylation of unprotected piperazine using medium-chain aliphatic acid chlorides routinely yields poor conversions (typically plateauing near 30%). This inefficiency arises from statistical competition, leading to complex mixtures of unreacted starting material, the desired mono-amide, and the highly lipophilic N,N'-dioctanoylpiperazine by-product[2].

To bypass the need for laborious chromatographic separations and to ensure quantitative regiocontrol, this protocol employs a canonical protection-deprotection strategy . By utilizing 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) as the starting scaffold, the symmetry of piperazine is chemically broken[3]. Reaction with octanoyl chloride exclusively yields the mono-acylated intermediate[4]. Subsequent acid-catalyzed cleavage of the tert-butyl carbamate (Boc) group followed by a pH-driven free-basing step cleanly affords the target primary product.

This guide outlines a highly optimized, self-validating system designed for a standard 10 mmol preparative scale, emphasizing the underlying causality of the reaction conditions.

Experimental Visualization

SynthesisWorkflow Start 1-Boc-piperazine + Octanoyl Chloride Amidation Step 1: Nucleophilic Acyl Substitution (DCM, Et3N, 0°C to RT) Start->Amidation Electrophilic Activation Intermediate 1-Boc-4-octanoylpiperazine (Intermediate) Amidation->Intermediate Aqueous Work-up Deprotection Step 2: Acidolytic Cleavage (TFA/DCM, RT, 2h) Intermediate->Deprotection Addition of Acid Salt Trifluoroacetate Salt + CO2(g) + Isobutylene(g) Deprotection->Salt Self-Validating Effervescence Workup Neutralization & Extraction (aq. Na2CO3 / DCM) Salt->Workup pH Adjustment to >9 Product 1-(Piperazin-1-yl)octan-1-one (Free Base Product) Workup->Product Organic Phase Evaporation

Figure 1: Mechanistic workflow for the step-wise monoacylation and deprotection of piperazine.

Reagents and Stoichiometric Parameters

The table below summarizes the theoretical stoichiometry for a robust 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountOperational Role & Causality
1-Boc-piperazine 186.251.001.86 gMono-protected diamine nucleophile.
Octanoyl chloride 162.661.101.79 g (~1.88 mL)Highly reactive acylating agent[4].
Triethylamine (Et₃N) 101.192.002.02 g (~2.78 mL)Proton sink (neutralizes generated HCl).
DCM (Anhydrous) 84.93Solvent30.0 mLNon-protic solvent; maintains solubility.
Trifluoroacetic acid 114.02~15.0017.1 g (~11.5 mL)Strong acid for Boc carbamate cleavage.

Safety Note: Octanoyl chloride is highly corrosive and moisture-sensitive, hydrolyzing rapidly into octanoic acid and HCl gas. TFA is a corrosive acid. Conduct all additions in a ventilated fume hood.

Detailed Methodologies & Self-Validating Protocols

Step 1: N-Acylation (Synthesis of 1-Boc-4-octanoylpiperazine)
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and flushed with inert nitrogen gas, dissolve 1-Boc-piperazine (1.86 g, 10 mmol) in 25 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add Triethylamine (2.78 mL, 20 mmol).

    • Causality Insight: Two equivalents of Et₃N are strictly required. One equivalent acts to quench the HCl byproduct formed during amidation, while the excess ensures the reaction matrix remains basic, maintaining the nucleophilicity of the secondary piperazine amine.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality Insight: The electrophilic attack on acyl chlorides is a highly exothermic process. Low temperatures suppress sudden heat generation, avoiding localized boiling of DCM and minimizing potential side reactions.

  • Electrophile Addition: Dissolve octanoyl chloride (1.88 mL, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Incubation & Validation: Remove the ice bath and let the reaction stir at room temperature for 2–4 hours.

    • Self-Validating Step: Neither the starting material nor the product contains a conjugated chromophore for UV (254 nm) visualization. Validate reaction completion using Thin-Layer Chromatography (TLC) stained with Phosphomolybdic Acid (PMA) or Iodine vapor. The disappearance of the starting material spot definitively marks completion.

  • Work-up: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel. Collect the lower organic phase. Wash the organic phase once with 20 mL of brine (to pre-dry and break emulsions), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a thick, pale-yellow oil.

Step 2: Boc Deprotection & CO₂ Effervescence
  • Acid Addition: Re-dissolve the crude 1-Boc-4-octanoylpiperazine in 15 mL of DCM. Cool to 0 °C. Slowly add Trifluoroacetic acid (TFA, 11.5 mL).

  • Cleavage Validation: Remove the cooling bath and stir at room temperature.

    • Self-Validating Step: The acid-catalyzed decomposition of the tert-butyl carbamate rapidly releases isobutylene and CO₂ gas. This provides a macroscopic, visual indicator of the reaction. Wait for the sustained effervescence to completely cease (~2 hours), confirming total deprotection.

  • Solvent Removal: Concentrate the mixture in vacuo to remove the bulk of DCM and TFA.

    • Field Tip: TFA forms persistent hydrogen bonds with the resulting amine salt. To fully remove excess TFA, add 10 mL of toluene to the crude oil and evaporate in vacuo. Repeat this co-evaporation twice.

Step 3: Free-Basing and Final Isolation
  • Neutralization: The residue currently exists as a highly water-soluble trifluoroacetate salt. To recover the active free base, dissolve the residue in 30 mL of fresh DCM and transfer it to an Erlenmeyer flask.

  • Phase Transfer: Slowly add saturated aqueous Na₂CO₃ under vigorous stirring until the aqueous phase maintains a pH > 10 (test with pH paper).

    • Causality Insight: A pH > 10 ensures that the secondary amine of the piperazine ring is completely deprotonated. In its neutral free-base form, the lipid-like octanoyl tail (LogP ~1.77[1]) forces the target compound to rapidly partition into the DCM organic layer.

  • Extraction: Separate the layers. Extract the basic aqueous layer with an additional 20 mL of DCM.

  • Final Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and evaporate under reduced pressure. The product, 1-(Piperazin-1-yl)octan-1-one, is isolated as a viscous, clear-to-amber oil (Expected yield: >85% over two steps).

Analytical Validation Parameters

To verify the purity and identity of the synthesized 1-(piperazin-1-yl)octan-1-one, utilize the following analytical metrics:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Expected exact mass is 212.19 Da. Look for a robust [M+H]⁺ signal at m/z 213.2 .

  • ¹H NMR (CDCl₃, 400 MHz): Confirmatory peaks will include an integration of 8 protons for the piperazine ring (broad multiplets near δ 2.80–3.60 ppm, indicative of rotamers due to the amide bond), and a distinct triplet near δ 2.30 ppm (2H, -CH₂-C(=O)-) corresponding to the alpha-protons of the octanoyl chain.

References

  • [3] Monoacylation of piperazine. Organic & Biomolecular Chemistry - RSC Publishing. Retrieved from: [Link]

  • [2] Study of Applications of Cation-Exchanger Resins for Direct N-Monoacylation on Piperazine. ResearchGate. Retrieved from: [Link]

Sources

Application

Application Note &amp; Protocol Guide: N-Acylation of Piperazine with Octanoyl Chloride

Introduction: The Significance of N-Acylpiperazines The piperazine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its frequent appearance in bioactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Acylpiperazines

The piperazine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its frequent appearance in bioactive compounds.[1] N-acylation of the piperazine ring is a fundamental transformation that allows for the introduction of diverse functionalities, profoundly influencing the molecule's physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The resulting N-acylpiperazines are key intermediates and final products in pharmaceuticals, including analgesics, and serve as crucial building blocks in organic synthesis.[1][2]

This guide provides a comprehensive overview of the N-acylation of piperazine with octanoyl chloride, a reaction that exemplifies the synthesis of lipophilic amide derivatives. We will delve into the core chemical principles, address the primary synthetic challenge of selective mono-acylation versus di-acylation, and provide detailed, field-proven protocols for researchers in drug development and chemical synthesis.

Part 1: Foundational Principles & Mechanistic Insight

The Schotten-Baumann Reaction Mechanism

The N-acylation of piperazine with an acyl chloride like octanoyl chloride is a classic example of a nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[3][4] The mechanism involves the nucleophilic attack of the secondary amine of piperazine on the electrophilic carbonyl carbon of octanoyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to yield the stable amide product and hydrochloric acid (HCl).[5][6]

G Piperazine Piperazine (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperazine->Tetrahedral Nucleophilic Attack OctanoylCl Octanoyl Chloride (Electrophile) OctanoylCl->Tetrahedral DiAcyl N,N'-Dioctanoylpiperazine MonoAcyl N-Octanoylpiperazine Tetrahedral->MonoAcyl Collapse & Proton Transfer HCl HCl (Byproduct) MonoAcyl->DiAcyl Further Acylation (competing reaction) Salt TEA·HCl Salt HCl->Salt Base Base (e.g., TEA) Base->Salt

Caption: General mechanism for the N-acylation of piperazine.

A critical aspect of this reaction is the generation of HCl. This acidic byproduct will protonate the basic nitrogen of any unreacted piperazine, rendering it non-nucleophilic and effectively halting the reaction.[6] Therefore, a stoichiometric amount of a base (e.g., triethylamine, pyridine, or aqueous NaOH) is required to neutralize the HCl, driving the reaction to completion.[2][7]

The Selectivity Challenge: Mono- versus Di-acylation

Piperazine possesses two equivalent secondary amine groups. After the first acylation, the remaining nitrogen atom is still nucleophilic and can react with a second molecule of octanoyl chloride to form the di-acylated byproduct, N,N'-dioctanoylpiperazine. Controlling the reaction to selectively produce the mono-acylated product is the principal challenge.

Several strategies can be employed to favor mono-acylation:

  • Stoichiometric Control : Using a large excess of piperazine (3-5 equivalents or more) statistically favors the reaction of octanoyl chloride with an unreacted piperazine molecule over the already mono-acylated product.[8]

  • Slow Addition : Adding the acyl chloride dropwise to the piperazine solution maintains a low instantaneous concentration of the acylating agent, minimizing the probability of a second acylation event.[8]

  • Protecting Group Strategy : This is the most robust method for achieving high selectivity. One nitrogen is temporarily "blocked" with a protecting group, such as a tert-butoxycarbonyl (Boc) group. The unprotected nitrogen is then acylated, followed by the removal of the protecting group to yield the pure mono-acylated product.[8][9]

  • In Situ Mono-protonation : By using a mixture of piperazine and piperazine dihydrochloride, an equilibrium is established that generates the piperazin-1-ium cation. This deactivates one nitrogen atom, directing acylation to the free secondary amine.[8][10]

Part 2: Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Octanoyl chloride is corrosive and moisture-sensitive; handle with care. Dichloromethane (DCM) is a volatile solvent.

Protocol 1: General N,N'-Dioctanoylation of Piperazine

This protocol is designed to produce the di-substituted product and does not employ selectivity controls.

Materials & Reagents:

  • Piperazine (1.0 eq)

  • Octanoyl chloride (2.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add piperazine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.5 eq) to the stirring piperazine solution.

  • Acylation: Add octanoyl chloride (2.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude N,N'-dioctanoylpiperazine can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Selective Synthesis of N-Octanoylpiperazine via Boc-Protection

This multi-step protocol provides excellent selectivity for the mono-acylated product.[8]

Sources

Method

Introduction to 1-(Piperazin-1-yl)octan-1-one and the Imperative for its Quantification

An In-Depth Guide to the Quantitative Analysis of 1-(Piperazin-1-yl)octan-1-one: Methodologies and Protocols This technical guide provides a comprehensive overview of analytical methodologies for the accurate quantificat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Quantitative Analysis of 1-(Piperazin-1-yl)octan-1-one: Methodologies and Protocols

This technical guide provides a comprehensive overview of analytical methodologies for the accurate quantification of 1-(Piperazin-1-yl)octan-1-one. Designed for researchers, scientists, and professionals in drug development, this document details robust analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols herein are presented with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability.

1-(Piperazin-1-yl)octan-1-one is a chemical entity featuring a piperazine ring, a structural motif prevalent in a wide array of pharmacologically active compounds. The piperazine moiety is known to enhance the pharmacokinetic properties of drug candidates, such as improving their bioavailability and aqueous solubility.[1] The accurate quantification of 1-(Piperazin-1-yl)octan-1-one is critical in various stages of pharmaceutical development, including synthesis, quality control of active pharmaceutical ingredients (APIs), and pharmacokinetic studies.

Principles of Analysis: Selecting the Optimal Technique

The choice of an analytical method for 1-(Piperazin-1-yl)octan-1-one is contingent upon several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis.

  • High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely accessible and robust technique for the quantification of piperazine derivatives.[2] However, since the piperazine moiety itself lacks a strong chromophore, derivatization may be necessary to achieve sufficient sensitivity for trace analysis.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and is a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[5] The suitability of GC-MS for 1-(Piperazin-1-yl)octan-1-one would depend on its thermal stability and volatility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for high sensitivity and selectivity, particularly for analyzing complex biological matrices.[6][7] This technique combines the separation capabilities of liquid chromatography with the precise detection of mass spectrometry, allowing for the quantification of compounds at very low concentrations.[8][9]

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of 1-(Piperazin-1-yl)octan-1-one. This method is suitable for the analysis of bulk drug substances and pharmaceutical formulations.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Dissolve Sample in Diluent hplc_system HPLC System (Pump, Injector, Column, Detector) prep_sample->hplc_system prep_std Prepare Standard Solutions prep_std->hplc_system data_acq Data Acquisition hplc_system->data_acq calibration Generate Calibration Curve data_acq->calibration quantification Quantify Analyte calibration->quantification GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis dissolution Dissolve Sample in Solvent derivatization Derivatization (Optional) dissolution->derivatization gcms_system GC-MS System (Injector, GC Column, MS Detector) derivatization->gcms_system data_acq Data Acquisition gcms_system->data_acq identification Mass Spectrum Identification data_acq->identification quantification Quantification using Calibration identification->quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_analysis Data Analysis sample_prep Protein Precipitation or SPE add_is Add Internal Standard sample_prep->add_is lc_separation UPLC/HPLC Separation add_is->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection quantification Quantification vs. IS ms_detection->quantification

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Piperazin-1-yl)octan-1-one

Introduction Welcome to the technical support guide for the synthesis of 1-(Piperazin-1-yl)octan-1-one. This document is designed for researchers, medicinal chemists, and process development scientists to address common...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(Piperazin-1-yl)octan-1-one. This document is designed for researchers, medicinal chemists, and process development scientists to address common challenges and optimize the yield and purity of this important synthetic intermediate. The primary obstacle in this synthesis is controlling the reaction's selectivity. Piperazine, being a symmetric diamine, possesses two nucleophilic nitrogen atoms, which often leads to the formation of a significant amount of the 1,4-dioctanoylpiperazine byproduct, thereby reducing the yield of the desired mono-acylated product and complicating purification.[1] This guide provides in-depth, field-proven strategies and detailed protocols to overcome these challenges.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My reaction is producing a low yield of 1-(Piperazin-1-yl)octan-1-one and a significant amount of a higher molecular weight byproduct. What is happening?

This is the most common issue encountered. The higher molecular weight byproduct is almost certainly 1,4-dioctanoylpiperazine. This occurs because after the first acylation, the remaining nitrogen on the mono-substituted piperazine is still nucleophilic and can react with another molecule of the octanoylating agent. The core of the problem is the lack of selectivity between the first and second acylation.

To confirm the byproduct's identity, LC-MS analysis is recommended. The di-acylated product will have a mass corresponding to piperazine + 2 * (octanoyl group).

Q2: What are the main strategies to improve the selectivity for mono-acylation and increase my yield?

There are three primary strategies to favor mono-acylation over di-acylation, each with its own advantages and disadvantages.[1][2]

  • Stoichiometric Control: This is the most direct approach. By using a large excess of piperazine relative to the acylating agent (e.g., octanoyl chloride), you statistically increase the probability that the acylating agent will encounter an unreacted piperazine molecule rather than a mono-acylated one.[2]

  • Protecting Group Strategy: This is often the most reliable method for achieving high selectivity. One nitrogen of piperazine is temporarily "blocked" with a protecting group, such as a tert-butoxycarbonyl (Boc) group. The unprotected nitrogen is then acylated, followed by the removal of the protecting group to yield the final product.[1][3] This multi-step process offers excellent control but adds steps to the overall synthesis.[1]

  • In Situ Mono-protonation: This one-pot method involves reacting piperazine with one equivalent of an acid. The resulting mono-salt deactivates one nitrogen atom by protonation, making it significantly less nucleophilic and directing the acylation to the remaining free nitrogen.[1]

Q3: I am trying the direct acylation method with octanoyl chloride. How can I optimize it to minimize the di-acylated byproduct?

Optimizing the direct acylation requires careful control of reaction conditions to disfavor the second acylation.

  • Increase Piperazine Excess: Use at least 5-10 equivalents of piperazine relative to octanoyl chloride.[2] This is often the most impactful change.

  • Slow Addition & Low Temperature: Add the octanoyl chloride dropwise to the solution of piperazine at a low temperature (e.g., 0 °C).[1][3] This maintains a low instantaneous concentration of the acylating agent, reducing the chance of a second reaction.[1]

  • Solvent Choice: Use an inert, anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[4] Nucleophilic solvents could potentially react with the acyl chloride.[4]

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy depends on the scale, purity requirements, and available resources. The following table provides a comparison to guide your decision-making process.

FeatureProtecting Group Strategy (N-Boc)Direct Acylation (Stoichiometric Control)
Selectivity Excellent; minimal di-acylation observed.[1]Moderate to Good; dependent on excess piperazine and reaction conditions.
Number of Steps 3 (Protection, Acylation, Deprotection)1
Typical Yield High overall yield of pure product.Variable; yield of isolated product can be lower due to purification losses.
Atom Economy Lower, due to the use of a protecting group.Higher, but requires a large excess of one reagent.
Purification Generally straightforward chromatography at each step.Can be challenging; requires separation of product from excess piperazine and di-acylated byproduct.
Best For Small to medium scale synthesis where purity is critical.Large-scale synthesis where a one-step process is economically favorable and a suitable purification method is established.[5]

Experimental Protocols

Protocol 1: Synthesis via N-Boc Protection Strategy

This three-step protocol is highly reliable for achieving excellent selectivity and purity.[1][3]

Step 1: Mono-Boc Protection of Piperazine
  • Dissolve piperazine (2.0 eq.) in dichloromethane (DCM).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature.[1]

  • Stir the reaction mixture for 20-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent. Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine by column chromatography.

Step 2: Acylation of 1-Boc-piperazine
  • Dissolve 1-Boc-piperazine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in anhydrous DCM.[1][4]

  • Cool the mixture to 0 °C in an ice bath.

  • Add octanoyl chloride (1.0 eq.) dropwise to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC.

  • Perform an aqueous workup: wash the organic layer with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product, 1-Boc-4-octanoyl-piperazine, by flash column chromatography.

Step 3: Deprotection of the Boc Group
  • Dissolve the purified 1-Boc-4-octanoyl-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 4-5 equivalents) at 0 °C.[1]

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Evaporate the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and neutralize by washing with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer multiple times with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 1-(Piperazin-1-yl)octan-1-one.

Protocol 2: Direct Acylation using Stoichiometric Control

This one-pot protocol is faster but requires careful purification.

  • In a round-bottom flask, dissolve piperazine (5.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq.) to act as a base to neutralize the HCl byproduct.[4]

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add octanoyl chloride (1.0 eq.) dropwise to the cold solution over 30-60 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, proceed to the purification protocol.

Protocol 3: Purification by Acid-Base Extraction

This technique is effective for separating the basic piperazine products from non-basic impurities and the di-acylated byproduct, which is significantly less basic.

  • Dilute the crude reaction mixture from Protocol 2 with DCM.

  • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 times). The desired mono-acylated product and excess piperazine will move into the aqueous layer as their hydrochloride salts. The less basic di-acylated byproduct will preferentially remain in the organic layer.

  • Combine the aqueous layers. Cool the solution in an ice bath and slowly add a base (e.g., 5M NaOH) until the pH is >12 to deprotonate the piperazine derivatives.

  • Extract the now basic aqueous layer with DCM (3-4 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be further purified by flash column chromatography on silica gel to yield pure 1-(Piperazin-1-yl)octan-1-one.[6]

Visualized Workflows and Core Concepts

G P Piperazine MP Desired Mono-Product (1-(Piperazin-1-yl)octan-1-one) P->MP 1st Acylation (Fast) OC Octanoyl Chloride OC->MP DP Di-acylated Byproduct OC->DP MP->DP caption Fig 1. The core challenge: competition between mono- and di-acylation. G start Piperazine step1 Step 1: Protection Add (Boc)₂O start->step1 intermediate1 1-Boc-Piperazine step1->intermediate1 step2 Step 2: Acylation Add Octanoyl Chloride intermediate1->step2 intermediate2 1-Boc-4-octanoyl-piperazine step2->intermediate2 step3 Step 3: Deprotection Add TFA intermediate2->step3 end Final Product: 1-(Piperazin-1-yl)octan-1-one step3->end caption Fig 2. Workflow for the N-Boc protection strategy.

Fig 2. Workflow for the N-Boc protection strategy.

G start Low Yield of Mono-acylated Product q1 Is significant di-acylated byproduct observed (LC-MS)? start->q1 sol1 Implement Selectivity Strategy: 1. Increase Piperazine Excess (5-10x) 2. Slow addition of Acyl Chloride at 0°C 3. Switch to N-Boc protecting group method q1->sol1 Yes q2 Is starting material still present? q1->q2 No end Yield Improved sol1->end sol2 Troubleshoot Reaction Conditions: 1. Check reagent quality (anhydrous?) 2. Increase reaction time/temperature 3. Ensure adequate base is present q2->sol2 Yes q2->end No sol2->end caption Fig 3. Troubleshooting flowchart for low product yield.

Fig 3. Troubleshooting flowchart for low product yield.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
  • Padmashali, B. et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. [Link]

  • Hansen, K. B. et al. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Xu, L. et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). (Piperazin-1-YL)oxan-3-OL in the Synthesis of Complex Molecules. BenchChem.
  • Wiley. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.

Sources

Optimization

Purification of crude 1-(Piperazin-1-yl)octan-1-one by recrystallization

Technical Support Center: Purification of 1-(Piperazin-1-yl)octan-1-one This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 1-(Piper...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(Piperazin-1-yl)octan-1-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 1-(Piperazin-1-yl)octan-1-one via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the likely impurities in my crude 1-(Piperazin-1-yl)octan-1-one and how do they affect purification?

A1: Understanding the potential impurities is critical for designing an effective purification strategy. Given a standard synthesis route (e.g., acylation of piperazine with an octanoyl derivative), your crude product may contain:

  • Unreacted Starting Materials:

    • Piperazine: A highly polar and basic compound, often soluble in polar solvents like water or short-chain alcohols.[1][2] Its high polarity can sometimes make it easy to separate.

    • Octanoic Acid or Octanoyl Chloride: These are significantly more non-polar than piperazine. Octanoic acid can be removed with a basic wash during work-up, but residual amounts may persist.

  • Reaction Byproducts:

    • N,N'-dioctanoylpiperazine: This results from the acylation of both nitrogen atoms of the piperazine ring. This byproduct is significantly less polar than the desired mono-acylated product due to the absence of the free secondary amine (-NH) group. Its solubility will differ substantially from your target compound.

  • Degradation Products:

    • Improper storage or reaction conditions can lead to various degradation products, which may be colored or have similar polarities to the target compound.[1]

The presence of these impurities can depress the melting point of your product and interfere with crystal formation, sometimes causing the compound to separate as an oil ("oiling out") rather than a solid.[3]

Q2: How do I select the optimal recrystallization solvent for 1-(Piperazin-1-yl)octan-1-one?

A2: The choice of solvent is the most critical factor for a successful recrystallization.[4] An ideal solvent should exhibit a high-temperature coefficient, meaning the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5][6][7]

Given the structure of 1-(Piperazin-1-yl)octan-1-one (a polar amide/piperazine head and a long non-polar alkyl tail), moderately polar solvents or a mixed-solvent system are excellent starting points.

Experimental Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude material into several different test tubes.

  • Add a potential solvent (see table below) dropwise (e.g., 0.5 mL) to each test tube at room temperature. Observe if the solid dissolves. A good candidate solvent will not dissolve the compound at this stage.[6]

  • If the solid is insoluble at room temperature, gently heat the test tube in a water bath to the solvent's boiling point.[8]

  • Continue adding small volumes of the hot solvent until the solid just dissolves. Note the approximate volume needed. An effective solvent will dissolve the compound in a minimal amount of hot solvent.[9]

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of purified crystals.

Table 1: Candidate Solvents for Screening

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78PolarOften a good choice for piperazine derivatives.[10] May show high solubility even when cold, potentially reducing yield.
Isopropanol 82PolarSlightly less polar than ethanol; may offer a better solubility differential.
Acetonitrile 82Polar AproticA common choice for recrystallizing nitrogen-containing heterocycles.
Ethyl Acetate 77Mid-PolarityMay provide a good balance for the molecule's dual polarity.
Heptane/Hexane 98 / 69Non-PolarThe compound is likely insoluble in these. Excellent candidates for use as an "anti-solvent" in a mixed-solvent system.
Water 100Very PolarPiperazine itself is highly soluble in water.[2] The octanoyl chain may render the target compound less soluble. Worth testing, especially for removing polar impurities.

Solvent Selection Logic Diagram:

G start Place ~20mg crude solid in test tube add_solvent Add 0.5 mL solvent at room temp start->add_solvent check_solubility_rt Is it soluble? add_solvent->check_solubility_rt heat_mixture Heat to boiling check_solubility_rt->heat_mixture No bad_solvent_1 Result: Poor Solvent (Too soluble) check_solubility_rt->bad_solvent_1 Yes check_solubility_hot Is it soluble? heat_mixture->check_solubility_hot cool_solution Cool slowly to room temp, then ice bath check_solubility_hot->cool_solution Yes bad_solvent_2 Result: Poor Solvent (Insoluble) check_solubility_hot->bad_solvent_2 No check_crystals Do crystals form? cool_solution->check_crystals check_crystals->bad_solvent_1 No good_solvent Result: Good Candidate Solvent check_crystals->good_solvent Yes consider_antisolvent Consider as anti-solvent in mixed system bad_solvent_2->consider_antisolvent G cluster_dissolution 1. Dissolution cluster_filtration 2. Filtration (Optional) cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying dissolve Place crude solid in Erlenmeyer flask. Add minimum amount of hot solvent until just dissolved. hot_filter If solution has insoluble impurities or color, perform hot gravity filtration. (May add activated charcoal for color). dissolve->hot_filter cool_slowly Allow filtrate to cool slowly and undisturbed to room temperature. hot_filter->cool_slowly ice_bath Place flask in an ice bath to maximize crystal yield. cool_slowly->ice_bath vac_filter Collect crystals by vacuum filtration using a Büchner funnel. ice_bath->vac_filter wash Wash crystals with a small amount of ice-cold solvent. vac_filter->wash dry Dry crystals under vacuum. wash->dry

Caption: Standard experimental workflow for recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place your crude 1-(Piperazin-1-yl)octan-1-one in an appropriately sized Erlenmeyer flask. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the crude solid in small portions, swirling and heating, until the solid is completely dissolved. Using the absolute minimum amount of hot solvent is key to maximizing your recovery. [8][9]2. Decolorization & Hot Filtration (if necessary): If your solution is colored or contains insoluble particulate matter, this step is crucial. Add a very small amount of activated charcoal to the hot solution to adsorb colored impurities. To remove the charcoal or other solids, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Work quickly to prevent premature crystallization in the funnel. [11][12]3. Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice. [4][13]4. Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to induce maximum precipitation of the product from the solution. [8]5. Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any soluble impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to dry thoroughly under vacuum to remove all residual solvent. The final product should be a crystalline, free-flowing solid.

Q4: My compound separated as an oil instead of forming crystals. What should I do?

A4: This phenomenon, known as "oiling out," is a common problem. It typically occurs when the melting point of the solid is lower than the boiling point of the solvent, or when a high concentration of impurities significantly depresses the melting point. [3] Troubleshooting Steps:

  • Reheat and Add Solvent: Warm the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation of the solution and try cooling again, very slowly. [3]2. Lower the Cooling Temperature: If the compound has a low melting point, you may need to use a solvent with a lower boiling point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic scratches that can serve as nucleation sites for crystal growth. [3][11]Alternatively, if you have a small crystal of the pure compound (a seed crystal), add it to the cooled solution.

  • Switch to a Mixed-Solvent System: Dissolve the crude oil in a small amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (one in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow this solution to cool slowly. [7]

Q5: I have very low (or no) crystal formation after cooling. What went wrong?

A5: This is one of the most frequent issues in recrystallization and usually points to one of two causes:

  • Cause 1: Too much solvent was used. This is the most common reason for poor yield. [3][13]The solution is not saturated enough for the compound to crystallize upon cooling.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Once you observe slight turbidity or crystal formation at the surface, remove it from the heat and allow it to cool again. [13]

  • Cause 2: The solution is supersaturated. The solution contains more dissolved compound than it should be able to hold, but crystal growth has not initiated due to a lack of nucleation sites. [3] * Solution: Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. [3]

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Solvent Selection and Recrystalliz
  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). University of Colorado Boulder, Science Learning Center.
  • Finding the best solvent for recrystallisation. (2021).
  • Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs.
  • Technical Support Center: Purification of N-Thiazolyl Amide Compounds. (2025). BenchChem.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Troubleshooting Crystalliz
  • Recrystalliz
  • Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Deriv
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). BenchChem.
  • Piperazine. (n.d.). Wikipedia.
  • Petroleum Chemistry Laboratory Recrystallizing process. (n.d.). University of Houston-Downtown.
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. (2025). BenchChem.

Sources

Troubleshooting

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Piperazine Compounds

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to troubleshoot and optimize the Buchwald-Hartwig Amination (BHA) of piperazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to troubleshoot and optimize the Buchwald-Hartwig Amination (BHA) of piperazine derivatives. Piperazine is the third most frequent nitrogen heterocycle in FDA-approved drugs[1], making its highly selective N-arylation a critical step in pharmaceutical development.

Because piperazine possesses two identically reactive secondary amine centers, cross-coupling presents unique challenges, including competitive bis-arylation, catalyst poisoning via chelation, and hydrodehalogenation[2][3]. This guide provides field-proven insights, self-validating protocols, and diagnostic logic to ensure absolute experimental reproducibility.

Diagnostic Workflows and Mechanistic Logic

To successfully optimize your amination, you must map your observed experimental failures back to specific steps in the palladium catalytic cycle.

BHA_Optimization Start Start BHA Reaction (Piperazine + Aryl Halide) YieldCheck LC-MS Yield > 85%? Start->YieldCheck BisArylation Diarylation Byproduct Dominates? YieldCheck->BisArylation No Success Proceed to Workup & Product Isolation YieldCheck->Success Yes Protect Use Mono-Boc Piperazine (Protecting Group Strategy) BisArylation->Protect Yes Dehal Dehalogenation of Ar-X Observed? BisArylation->Dehal No LigandBase Switch to RuPhos Pd G3 & Optimize Strong Base Dehal->LigandBase Yes Conversion Incomplete Conversion? Dehal->Conversion No Catalyst Verify Strict Degassing & Increase Catalyst Loading Conversion->Catalyst Yes

Diagnostic workflow for piperazine Buchwald-Hartwig amination troubleshooting.

The Catalytic Cycle Checkpoints

By monitoring the color and reaction profile, you can diagnose which step of the mechanism is failing in your flask.

CatalyticCycle Precatalyst RuPhos Pd G3 (Precatalyst) ActivePd L-Pd(0) Active Catalyst Precatalyst->ActivePd Base OxAdd Oxidative Addition (Ar-X inserts) ActivePd->OxAdd AmineBind Amine Coordination (Piperazine binds) OxAdd->AmineBind Deprotonation Deprotonation (Base removes HX) AmineBind->Deprotonation RedElim Reductive Elimination (C-N Bond Forms) Deprotonation->RedElim RedElim->ActivePd Regenerates

Mechanistic logical sequence of the Buchwald-Hartwig catalytic cycle.

Self-Validating Experimental Protocol

To eliminate the statistical probability of diarylation and ensure high yields, we recommend a mono-protection strategy[4] paired with a Third-Generation (G3) Buchwald precatalyst[5]. G3 precatalysts bypass the inhibition caused by free dibenzylideneacetone (dba) present when using Pd₂(dba)₃.

Standard Operating Procedure: Arylation of Mono-Boc-Piperazine

  • Reagent Preparation (Glovebox or Standard Schlenk Technique)

    • Causality: Active Pd(0) is highly susceptible to atmospheric oxygen, which irreversibly oxidizes the metal center and terminates the catalytic cycle.

    • Add Aryl Chloride/Bromide (1.0 mmol, 1.0 equiv), Mono-Boc-piperazine (1.2 mmol, 1.2 equiv), RuPhos Pd G3 (0.02 mmol, 2 mol%), and RuPhos free ligand (0.02 mmol, 2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Base Segregation

    • Causality: Adding the strong base (NaOtBu, 1.5 mmol, 1.5 equiv) last prevents base-mediated degradation of the starting materials before the active catalyst is generated[5]. Add the base to the vial.

  • Solvent Introduction & Deoxygenation

    • Add 5.0 mL of Anhydrous 1,4-Dioxane (or Toluene). Seal the vial with a PTFE septum.

    • Sparging: Bubble dry argon directly through the solvent for exactly 10 minutes.

    • Self-Validation Point 1: The physical bubbling visually confirms gas flow. Lack of visible solvent evaporation confirms the purge rate is not stripping your solvent.

  • Thermal Activation & Reaction

    • Heat the reaction mixture to 85–100 °C in a pre-heated oil bath.

    • Self-Validation Point 2: Within 5–10 minutes, the suspension should transition from a pale/murky pre-catalyst color to a deeply colored homogeneous solution (often deep red or orange), confirming the generation of the active L-Pd(0) species.

  • Reaction Monitoring

    • Self-Validation Point 3: Pull a 10 µL aliquot at 60 minutes. Quench in 1 mL Acetonitrile. Run an LC-MS. The complete disappearance of the aryl halide confirms successful oxidative addition and catalytic turnover.

  • Workup & Deprotection

    • Cool to room temperature, filter through a thin pad of Celite to remove palladium black and insoluble salts. Extract with Ethyl Acetate/Water.

    • To remove the Boc group, treat the purified intermediate with 4M HCl in Dioxane at room temperature for 2 hours to yield the desired mono-aryl piperazine hydrochloride salt[3].

Troubleshooting Guide & FAQs

Q1: Why am I seeing a high yield of bis-arylated piperazine instead of mono-arylated product? Expert Answer: Unsubstituted piperazine features two identically nucleophilic secondary nitrogen atoms. Once the first arylation occurs, the newly formed mono-aryl piperazine often retains sufficient nucleophilicity to undergo a second cross-coupling event. Correction Strategy: You must either use a vast statistical excess of piperazine (5–10 equivalents) to outcompete the mono-aryl intermediate[2], or utilize the Mono-Boc protecting group strategy outlined in the protocol above[4].

Q2: I read that BrettPhos is the superior ligand for aminations. Why is it failing for my piperazine substrates? Expert Answer: Ligand selection is heavily dictated by the steric hindrance of the nucleophile. Piperazine is a secondary amine. Extensive Density Functional Theory (DFT) calculations have proven that the rate-limiting step for the Pd-BrettPhos system is oxidative addition, but for Pd-RuPhos, it is reductive elimination[6][7]. As the steric bulk of the amine increases (from primary to secondary), the activation energy barrier for reductive elimination drops significantly for the RuPhos system[8]. Therefore, RuPhos is explicitly designed for, and will dramatically outperform, BrettPhos when coupling secondary amines like piperazine[9][10].

Q3: My aryl halide is completely consumed, but my product yield is low. GC-MS indicates the presence of a completely dehalogenated arene. What happened? Expert Answer: You are observing hydrodehalogenation, a classic side reaction. This occurs via a β-hydride elimination pathway from the palladium-amide intermediate prior to reductive elimination[3]. Correction Strategy: This indicates your reductive elimination step is too slow. Ensure you are using a sterically demanding biarylphosphine ligand (like RuPhos) to accelerate reductive elimination, or switch to a slightly less sterically encumbered base to tightly compress the transition state.

Q4: Can I use weak bases like K₂CO₃ or Cs₂CO₃ instead of NaOtBu? Expert Answer: Yes, but with trade-offs. Strong bases like NaOtBu facilitate rapid deprotonation of the amine[5]. However, if your aryl halide contains base-sensitive functional groups (e.g., esters, nitro groups), you must switch to a weaker base like Cs₂CO₃[9]. Note that weaker bases require substantially longer reaction times and higher temperatures (typically >100 °C) because the deprotonation step becomes sluggish. LiHMDS is an excellent middle ground, offering high basicity but excellent proton tolerance (e.g., for hydroxyls)[9].

Quantitative Data & Optimization Matrices

To expedite your optimization screening, utilize the synthesized quantitative benchmarks below.

Table 1: Catalyst & Ligand Selection Guide
Pre-Catalyst SystemLigandAmine TargetTypical LoadingYield ProfileKey Mechanism Profile
RuPhos Pd G3 / G4 RuPhos Secondary (Piperazine)1.0 – 2.0 mol%85 – 98% Accelerates reductive elimination; handles high steric bulk[6].
BrettPhos Pd G3 / G4BrettPhosPrimary1.0 – 3.0 mol%< 40% (for 2°)Hindered by bulky secondary amines; high barrier to elimination[8].
Pd₂(dba)₃ + LigandRuPhos / XPhosSecondary2.0 – 5.0 mol%60 – 80%Dba competitively binds to Pd(0), lowering active catalyst concentration.
Table 2: Base & Solvent Optimization Matrix
BaseSolventTemp (°C)Functional Group ToleranceApplication Notes
NaOtBu / KOtBuToluene / Dioxane80 – 100Poor (Esters, nitriles degrade)Standard for robust substrates. Very rapid deprotonation kinetics[5].
LiHMDS THF / Toluene65 – 85Excellent (OH, COOH tolerant)Mild enough for sensitive functional groups while retaining strong basicity[9].
Cs₂CO₃ 1,4-Dioxane100 – 110Very Good (Esters survive)Requires higher temperatures due to poor solubility and weaker basicity[4].

References

Below is the consolidated list of authoritative sources utilized to construct these protocols and theoretical explanations.

  • Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets Source: ResearchGate (Current Organic Synthesis) URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Source: ACS Omega URL: [Link]

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps... (PMC Mirror) Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: Buchwald-Hartwig Amination Overview Source: Chemistry LibreTexts URL: [Link]

  • Title: Optimization of key steps towards Rufinamide and Aripiprazole Source: Eindhoven University of Technology (Pure Repository) URL: [Link]

  • Title: Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines Source: JACS Au (ACS Publications) URL: [Link]

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps... Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Techniques for Purifying Piperazine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the unique challenges posed by the physicochemical properties of the piperazine moiety in column chromatography. The inherent basicity, high polarity, and potential for multiple protonation states make these separations non-trivial. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Section 1: Understanding the Core Challenges

The purification of piperazine-containing compounds presents a distinct set of challenges rooted in the molecule's structure. The two nitrogen atoms within the piperazine ring (pKa values are typically around 5.3 and 9.7) are central to these difficulties.[1]

  • High Polarity & Basicity: This dual nature leads to complex interactions with chromatographic media. In reversed-phase, high polarity can cause poor retention, while in normal-phase, the basicity results in strong, often irreversible, interactions with the acidic silica stationary phase.[1][2]

  • Peak Tailing: The most common issue is severe peak tailing, especially on standard silica-based columns. This occurs due to strong secondary interactions between the basic piperazine nitrogens and acidic residual silanol groups on the stationary phase surface.[3][4]

  • Low Recovery: The strong adsorption of basic piperazine derivatives onto acidic silica gel can lead to significant product loss, as the compound may not fully elute from the column.[5][6]

  • Structurally Similar Impurities: Syntheses often result in hard-to-remove impurities, such as unreacted starting materials, over-alkylated byproducts (di-substitution), or related pyrazines, which have very similar chromatographic behavior to the target compound.[1][5][7]

Section 2: Troubleshooting & FAQs

This section directly addresses the most common issues encountered during the column chromatography of piperazine derivatives.

Issue 1: Poor Peak Shape (Tailing)

Question: My piperazine derivative shows severe peak tailing in reversed-phase HPLC on a C18 column. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like piperazines is primarily caused by secondary ionic interactions between the protonated amine groups and deprotonated (ionized) residual silanol groups on the silica surface of the stationary phase.[4] These interactions create a secondary, stronger retention mechanism that slows down a portion of the analyte molecules, resulting in a "tail."

Here are several effective strategies to mitigate this issue:

  • Mobile Phase pH Adjustment: Controlling the pH is the most powerful tool to improve peak shape.

    • Low pH (2-3): Operating at a low pH ensures that the piperazine nitrogens are fully and consistently protonated. Simultaneously, the low pH suppresses the ionization of the acidic silanol groups, minimizing the unwanted ionic interactions.[1][3][4][8] This is the most common starting point for method development.

    • High pH (9-11): An alternative is to work at a high pH, well above the pKa of the piperazine. This keeps the analyte in its neutral, free-base form, increasing its hydrophobicity and retention.[9] Crucially, this requires a pH-stable column (e.g., hybrid or polymer-based) as standard silica columns will dissolve above pH 8. [10][11]

  • Use of Mobile Phase Additives: Additives act to mask the residual silanols or modify the analyte.

    • Acid Additives (e.g., Formic Acid, TFA): Adding 0.1% formic acid (FA) or trifluoroacetic acid (TFA) is a standard practice to achieve a low pH and improve peak symmetry.[1][12] FA is generally preferred for LC-MS applications due to its lower ion suppression effects compared to TFA.

    • Basic Additives (e.g., Triethylamine, DEA): In normal-phase or sometimes in reversed-phase, a small amount (0.1-1%) of a competing base like triethylamine (TEA) or diethylamine (DEA) can be added to the mobile phase.[5][12][13] These additives are small, basic molecules that preferentially interact with the active silanol sites, effectively shielding the piperazine derivative from them.[8]

  • Choose a Modern, High-Purity Stationary Phase:

    • End-Capped Columns: Select columns that are described as "fully end-capped." End-capping is a process that chemically treats the silica surface to reduce the number of accessible free silanol groups.[4][8]

    • Type B Silica: Modern columns often use high-purity, "Type B" silica, which has a lower concentration of acidic silanol groups and trace metal contaminants, significantly reducing peak tailing for basic compounds.[3]

    • Alternative Chemistries: Consider stationary phases with different selectivity, such as phenyl or cyano-based columns, which may offer better peak shapes for your specific compound.[1][14]

Troubleshooting Flowchart: Addressing Peak Tailing

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Solution Pathways cluster_3 Specific Actions Problem Severe Peak Tailing Observed for Piperazine Derivative Cause Strong interaction between basic analyte and acidic residual silanols on silica surface Problem->Cause Sol_MobilePhase Modify Mobile Phase Cause->Sol_MobilePhase Investigate Sol_StationaryPhase Change Stationary Phase Cause->Sol_StationaryPhase Investigate Sol_Column Check Column Health Cause->Sol_Column Investigate Action_pH_Low Lower pH to 2-3 with 0.1% FA or TFA Sol_MobilePhase->Action_pH_Low Implement Action_pH_High Raise pH > 10 with NH4OH (Requires pH-stable column) Sol_MobilePhase->Action_pH_High Implement Action_Additive Add competing base (e.g., 0.1% TEA) Sol_MobilePhase->Action_Additive Implement Action_Endcapped Use a modern, fully end-capped Type B silica column Sol_StationaryPhase->Action_Endcapped Select Action_AltChem Try alternative chemistry (Phenyl, Cyano, Polymer) Sol_StationaryPhase->Action_AltChem Select Action_Guard Replace guard column Sol_Column->Action_Guard Verify Action_Flush Flush column / Check for contamination Sol_Column->Action_Flush Verify

Caption: Troubleshooting workflow for peak tailing of piperazine derivatives.

Issue 2: Poor Retention or High Retention

Question: My highly polar piperazine derivative elutes in the void volume on my C18 column. How can I get it to retain?

Answer: This is a classic sign that your compound is too polar for traditional reversed-phase chromatography. It has a greater affinity for the highly aqueous mobile phase than for the non-polar stationary phase.

Solutions:

  • Switch to Hydrophilic Interaction Chromatography (HILIC): HILIC is the ideal technique for this problem. It uses a polar stationary phase (e.g., cyano, diol, or bare silica) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This allows for the retention of very polar compounds that are unretained in reversed-phase.[15]

  • Consider Normal-Phase Chromatography: If your compound is soluble in non-polar organic solvents, normal-phase chromatography on silica or alumina is a viable option.[1][7]

  • Use an Embedded Polar Group (EPG) Column: These are reversed-phase columns that have a polar functional group (like an amide) embedded in the alkyl chain. They offer enhanced retention for polar and basic compounds, even in highly aqueous mobile phases.[16]

Question: My compound is sticking irreversibly to my silica gel column in normal-phase chromatography, resulting in very low recovery. What should I do?

Answer: This is a common problem caused by the strong acidic nature of silica gel interacting with the basic piperazine nitrogens.[1][2]

Solutions:

  • Deactivate the Silica Gel: Add a small amount (0.5-1%) of a base like triethylamine or ammonium hydroxide to your eluent.[5][17] This neutralizes the most acidic sites on the silica, preventing irreversible binding of your product.

  • Use a Less Acidic Stationary Phase: Switch from silica gel to neutral or basic alumina, which is more forgiving for strongly basic compounds.[5][6]

  • Flush with a Polar "Chaser": After your gradient is complete, flush the column with a strong solvent mixture, such as 5-10% methanol in dichloromethane, to elute any remaining product that is strongly adsorbed.[6]

  • Consider Reversed-Phase: If the compound has sufficient hydrophobicity, reversed-phase chromatography is often a better choice for basic compounds to avoid the issues associated with silica gel.[9]

Issue 3: Separation & Purity

Question: I am struggling to separate my desired mono-substituted piperazine from the di-substituted byproduct. They are co-eluting.

Answer: Separating closely related impurities is a challenge of selectivity. The goal is to find a set of conditions where the stationary and mobile phases interact differently enough with the two compounds to pull them apart.

Solutions:

  • Optimize the Gradient: Use a shallower gradient. A slow, gradual increase in the strong solvent percentage over a longer time (or more column volumes) will provide more opportunity for the two compounds to resolve.[18]

  • Change Mobile Phase Solvents: The choice of solvent can dramatically alter selectivity. In normal-phase, if a hexane/ethyl acetate system is failing, try a dichloromethane/methanol system. The different hydrogen bonding and dipole characteristics of the solvents will change how they compete with your analytes for the stationary phase.[6]

  • Change the Stationary Phase: This is the most powerful way to change selectivity.

    • Normal-Phase: If you are using silica, try an alumina column or a bonded phase like cyano (CN) or diol.[14]

    • Reversed-Phase: If you are using a C18 column, try a C8, Phenyl, or Cyano column. A phenyl column, for instance, can provide unique π-π interactions if your molecules have aromatic rings, potentially resolving them from the C18 column.[1][14]

Decision Matrix: Selecting the Right Chromatography Mode

G Start Start: Assess Piperazine Derivative Polarity IsPolar Is the compound highly polar / water-soluble? Start->IsPolar RP Reversed-Phase (C18, C8) - Good for non-polar to moderately polar compounds - Use low pH or additives for bases IsPolar->RP No HILIC HILIC (CN, Diol, Amide) - Excellent for very polar, water-soluble compounds IsPolar->HILIC Yes IsBasic Is strong basicity causing issues on silica? NP Normal-Phase (Silica, Alumina) - Good for non-polar compounds soluble in organic solvents - Separate isomers IsBasic->NP No ModifiedNP Modified Normal-Phase - Use Alumina or add TEA to mobile phase IsBasic->ModifiedNP Yes RP->IsBasic Experiencing Tailing/Loss?

Caption: Decision guide for chromatography mode selection based on compound properties.

Section 3: Data & Protocols

Table 1: Common Mobile Phase Additives for Piperazine Derivative Purification
AdditiveChromatography ModeTypical ConcentrationPrimary Function & Mechanism
Trifluoroacetic Acid (TFA) Reversed-Phase0.05 - 0.1% (v/v)Peak Shape Improvement. Lowers mobile phase pH to ~2, protonating piperazine analytes and suppressing silanol ionization to reduce peak tailing.[1][12]
Formic Acid (FA) Reversed-Phase0.1% (v/v)Peak Shape Improvement (MS-Friendly). Similar to TFA but less aggressive ion-pairing and causes less ion suppression in mass spectrometry.[1][19]
Triethylamine (TEA) Normal-Phase / Reversed-Phase0.1 - 1.0% (v/v)Silanol Masking. Acts as a competing base, binding to active silanol sites on the stationary phase to prevent analyte tailing and irreversible adsorption.[5][8]
Ammonium Hydroxide (NH₄OH) Reversed-Phase / HILICAdjust to pH 9-10pH Control (High). Used with pH-stable columns to deprotonate piperazine analytes, increasing retention in reversed-phase. Also used as a buffer component in HILIC.[9][17]
Ammonium Acetate/Formate Reversed-Phase / HILIC5 - 20 mMBuffering (MS-Friendly). Provides pH control around a neutral range and is volatile, making it ideal for LC-MS applications where non-volatile salts must be avoided.[15]
Experimental Protocol 1: Flash Chromatography of a Basic Piperazine Derivative on Silica Gel

This protocol details a standard approach for purifying a moderately polar, basic piperazine derivative using normal-phase flash chromatography.

Objective: To purify a target piperazine derivative while minimizing peak tailing and product loss on silica gel.

Methodology:

  • TLC Method Development:

    • Prepare several test solutions of your crude material.

    • Spot on a silica gel TLC plate.

    • Develop the plates in various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).

    • Crucially, add 0.5-1% Triethylamine (TEA) to the developing solvent.

    • Identify a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[5]

  • Column and Solvent Preparation:

    • Select an appropriately sized silica gel flash cartridge based on your sample mass (a common rule of thumb is a 1:30 to 1:100 sample-to-silica mass ratio).

    • Prepare your "Solvent A" (weak eluent, e.g., Hexane) and "Solvent B" (strong eluent, e.g., Ethyl Acetate).

    • Add 0.5-1% TEA to both Solvent A and Solvent B. This is critical to keep the silica deactivated throughout the entire run.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude sample) and evaporate the solvent completely to get a dry, free-flowing powder. Load this powder onto your column. This technique generally provides sharper bands and better separation.

    • Liquid Loading: If dry loading is not feasible, dissolve the sample in the minimum possible volume of a solvent in which it is highly soluble, preferably a solvent weaker than your initial mobile phase conditions to prevent band broadening.

  • Chromatography Run:

    • Equilibrate the column with 2-3 column volumes of your starting mobile phase mixture (e.g., 95% Solvent A, 5% Solvent B).

    • Load your sample.

    • Begin the gradient. A typical step gradient based on TLC might be:

      • 2 column volumes (CV) at the starting condition.

      • Increase to a polarity just below that required to elute your product and hold for 2-3 CVs to wash off non-polar impurities.

      • Increase to the target polarity (determined from TLC) to elute your product.

      • Increase to a high polarity (e.g., 100% Solvent B, or adding 5% Methanol to Solvent B) to flush the column of all remaining components.

    • Collect fractions throughout the run.

  • Analysis and Work-up:

    • Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed during this process.

Section 4: References

  • Technical Support Center: Purification of Piperazine-Containing Compounds. (BenchChem).

  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives. (BenchChem).

  • Troubleshooting Peak Shape Problems in HPLC. (Waters Corporation).

  • How to Reduce Peak Tailing in HPLC?. (Phenomenex).

  • How can I prevent peak tailing in HPLC?. (ResearchGate).

  • Technical Support Center: Purification of 4-(Piperazin-1-YL)oxan-3-OL. (BenchChem).

  • Peak Tailing in HPLC. (Element Lab Solutions).

  • Effect of pH on LC-MS Analysis of Amines. (Waters Corporation).

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (LCGC).

  • Different Types of Stationary Phases in Liquid Chromatography. (Veeprho).

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (Separation Science).

  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. (SIELC Technologies).

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (Journal of Chemical and Pharmaceutical Research).

  • Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. (BenchChem).

  • Improving Flash Purification of Chemically Related Pyrazines. (Biotage).

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (Biotage).

  • Chromatography- Basic Introduction | How to Select Mobile and Stationary Phase. (YouTube).

  • Control pH During Method Development for Better Chromatography. (Agilent).

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (ResearchGate).

  • The Role of Ammonium Hydroxide in pH Control of Analytical Mixtures. (Patsnap Eureka).

  • Strategies for Improving Flash Chromatography Efficiency. (Biotage).

Sources

Troubleshooting

Addressing the hygroscopicity of piperazine-containing compounds during handling

Initiating Hygroscopicity Research My initial move is to dive deep into the world of hygroscopicity, zeroing in on piperazine and related compounds. I'm hitting Google with a battery of searches, aiming to uncover the ke...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Hygroscopicity Research

My initial move is to dive deep into the world of hygroscopicity, zeroing in on piperazine and related compounds. I'm hitting Google with a battery of searches, aiming to uncover the key physicochemical properties that make these substances so susceptible to moisture absorption. The goal is to build a solid foundation before I venture further.

Defining Hygroscopicity Parameters

I'm now zeroing in on defining hygroscopicity parameters for piperazine and its derivatives. I've initiated comprehensive Google searches to uncover the fundamental principles, focusing on physicochemical properties and challenges. My search queries encompass analytical techniques for water absorption, and I'm targeting pharmacopeial chapters and regulatory guidelines for APIs. I'm moving toward a question-and-answer technical support structure, incorporating literature on mitigation approaches.

Exploring Hygroscopicity Fundamentals

I'm now starting with comprehensive Google searches, homing in on the fundamental principles of hygroscopicity, particularly in piperazine and its derivatives. I'm focusing on their physicochemical properties, common lab challenges, and analytical techniques for water absorption. I'm also looking at handling protocols for pharmaceutical research and authoritative sources like pharmacopeial chapters. This information will be structured into a question-and-answer format to facilitate understanding. I will next design visual aids and draft experimental protocols to augment my research.

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: The Established FAAH Inhibitor URB597 Versus Novel Chemical Entities

An In-Depth Guide for Drug Development Professionals In the landscape of neuropharmacology and endocannabinoid research, the modulation of Fatty Acid Amide Hydrolase (FAAH) represents a compelling therapeutic strategy. F...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Drug Development Professionals

In the landscape of neuropharmacology and endocannabinoid research, the modulation of Fatty Acid Amide Hydrolase (FAAH) represents a compelling therapeutic strategy. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[1][2][3] By inhibiting FAAH, endogenous anandamide levels are elevated, potentiating its signaling and offering therapeutic potential for anxiety, depression, pain, and inflammatory disorders without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][5][6]

This guide provides a detailed analysis of URB597 (also known as KDS-4103), a benchmark, potent, and selective FAAH inhibitor, and contrasts its well-documented efficacy with the current scientific understanding of 1-(Piperazin-1-yl)octan-1-one.[4] A thorough review of existing scientific literature reveals that while URB597 has been extensively characterized, 1-(Piperazin-1-yl)octan-1-one remains an uncharacterized chemical entity with no publicly available data on its biological activity or efficacy.

Therefore, this analysis will proceed by first establishing the pharmacological profile of URB597 as the gold standard. Subsequently, it will outline the necessary experimental framework required to characterize a novel compound like 1-(Piperazin-1-yl)octan-1-one, thereby creating a guide on how such a comparative analysis would be scientifically conducted.

The Gold Standard: Efficacy Profile of URB597

URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) is a potent, selective, and irreversible inhibitor of FAAH.[4][7] Its mechanism of action is centered on increasing the tonic actions of anandamide at cannabinoid receptors (primarily CB1) in specific brain regions involved in the regulation of emotion and pain.[6][7]

Mechanism of Action: Enhancing Endogenous Signaling

Anandamide is synthesized and released on demand in response to neuronal stimulation.[8] Its signaling is tightly controlled and rapidly terminated by a two-step process: cellular uptake followed by intracellular hydrolysis by FAAH into arachidonic acid and ethanolamine.[3][9] URB597 selectively blocks this hydrolytic step, causing anandamide to accumulate and prolonging its availability to activate cannabinoid receptors.[7][10] This targeted enhancement of an existing signaling pathway is a key reason why FAAH inhibitors like URB597 are pursued for their favorable therapeutic window, avoiding the widespread receptor activation and associated side effects of direct agonists.[4][6]

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NAPE NAPE AEA_pre Anandamide (AEA) NAPE->AEA_pre NAPE-PLD CB1R CB1 Receptor AEA_pre->CB1R Retrograde Signaling FAAH FAAH Enzyme AEA_pre->FAAH Uptake & Degradation Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolysis URB597 URB597 URB597->FAAH Inhibition

Caption: Mechanism of URB597 action on anandamide signaling.

Quantitative Efficacy of URB597

The potency and efficacy of URB597 have been quantified across numerous in vitro and in vivo studies.

Table 1: In Vitro & In Vivo Potency of URB597

Parameter Species/System Value Reference
IC₅₀ (FAAH Activity) Human Liver Microsomes 3 nM [4]
IC₅₀ (FAAH Activity) Rat Brain Membranes 5 nM [4]

| ID₅₀ (FAAH Activity) | Rat Brain (i.p. admin) | 0.15 mg/kg |[4] |

Table 2: Preclinical Behavioral Efficacy of URB597

Model Species Dose Effect Reference
Elevated Plus Maze Rat 0.01 µg (into PFC) Anxiolytic: ↑ time/entries in open arms [11]
Light/Dark Box Mouse 0.1 - 0.3 mg/kg Anxiolytic: ↑ time in light compartment [12]
Forced Swim Test Rat 0.1 mg/kg Antidepressant-like: ↓ floating time [13]
Tail Suspension Test Mouse 0.1 mg/kg Antidepressant-like: ↓ immobility time [13]
Inflammatory Pain (CFA) Rat 0.3 mg/kg Analgesic: ↓ allodynia & hyperalgesia [14]

| Novel Object Recognition | Rat | 0.3 mg/kg | Pro-cognitive: Counteracts scopolamine deficit |[5][15] |

These data demonstrate that URB597 is a highly potent inhibitor of FAAH that translates to robust efficacy in animal models of anxiety, depression, and pain at low doses.[4][13][14] Notably, these effects are typically achieved without inducing the classic tetrad of cannabinoid side effects (catalepsy, hypothermia, hyperphagia, analgesia), highlighting the refined therapeutic profile of enhancing endogenous signaling.[6]

The Unknown: 1-(Piperazin-1-yl)octan-1-one

A comprehensive search of scientific databases (including PubMed, Scopus, and Web of Science) and chemical supplier catalogs yields no published studies detailing the pharmacological activity, mechanism of action, or in vivo efficacy of 1-(Piperazin-1-yl)octan-1-one. It is cataloged as a chemical compound, but its biological effects, particularly concerning FAAH inhibition or endocannabinoid system modulation, are not documented.

Experimental Framework for Characterization and Comparison

For a novel compound like 1-(Piperazin-1-yl)octan-1-one to be compared with a benchmark such as URB597, a series of validated experiments must be performed. The following protocols provide a self-validating system for such a characterization.

Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)

This initial screen determines if the compound directly inhibits FAAH activity and quantifies its potency (IC₅₀).

Causality: The choice of a fluorescence-based assay provides a high-throughput, sensitive, and direct measure of enzymatic activity. By measuring the rate of cleavage of a synthetic substrate that releases a fluorophore, we can precisely quantify the inhibitory effect of a test compound.[16][17]

In_Vitro_Workflow A Prepare Reagents (FAAH Enzyme, Buffer, Substrate, Test Compound) B Plate Setup (96-well) - Test Compound (serial dilution) - Positive Control (URB597) - Vehicle Control (DMSO) A->B C Pre-incubate Enzyme + Inhibitor (15 min @ 37°C) B->C D Initiate Reaction Add Fluorogenic Substrate (e.g., AAMCA) C->D E Kinetic Reading Measure Fluorescence (Ex: 360nm, Em: 465nm) over 30 min D->E F Data Analysis Calculate % Inhibition Determine IC₅₀ Value E->F

Caption: Workflow for the in vitro FAAH inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[17]

    • Reconstitute human or rat FAAH enzyme preparation to the desired concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA) in DMSO.[16]

    • Prepare stock solutions of the test compound (1-(Piperazin-1-yl)octan-1-one) and the positive control (URB597) in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Plating (96-well, opaque plate):

    • Test Wells: Add FAAH enzyme and varying concentrations of the test compound.

    • Positive Control Wells: Add FAAH enzyme and varying concentrations of URB597.

    • 100% Activity Wells: Add FAAH enzyme and vehicle (DMSO).[17]

    • Background Wells: Add assay buffer and vehicle (no enzyme).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow inhibitors to bind to the enzyme.[16]

  • Reaction Initiation: Add the FAAH substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader set to 37°C. Measure fluorescence kinetically (readings every 1-2 minutes for 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.[17][18]

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Anxiolytic Efficacy - The Elevated Plus Maze (EPM) Test

This is a standard, validated behavioral assay to assess anxiety-like behavior in rodents and is sensitive to anxiolytic drugs.[19][20]

Causality: The EPM leverages the natural conflict in rodents between their drive to explore a novel environment and their aversion to open, elevated spaces.[20] Anxiolytic compounds reduce the aversion to the open arms, resulting in increased time spent and entries into these arms, providing a quantifiable measure of drug efficacy.[19]

Step-by-Step Methodology:

  • Animals and Acclimation:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice. House animals under standard conditions with a 12h light/dark cycle.

    • Allow animals to acclimate to the housing facility for at least one week and handle them for several days prior to testing to reduce handling stress.

  • Apparatus:

    • A plus-shaped maze elevated from the floor (~50 cm).[20]

    • Two opposite arms are open, and two are enclosed by high walls.

    • The maze should be set up in a dimly lit room, with a camera mounted above for recording.

  • Drug Administration:

    • Randomly assign animals to treatment groups: Vehicle, URB597 (e.g., 0.3 mg/kg, i.p.), and 1-(Piperazin-1-yl)octan-1-one (multiple doses, i.p.).

    • Administer the compounds 30-60 minutes prior to testing to allow for absorption and distribution.

  • Testing Procedure:

    • Place a single animal in the center of the maze, facing an open arm.

    • Allow the animal to explore freely for 5 minutes.[19]

    • Record the session using a video tracking system.

    • Between trials, thoroughly clean the maze with 70% ethanol to remove olfactory cues.[20]

  • Data Analysis:

    • Score the video for the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

    • Calculate the percentage of time spent in open arms [(Time open / (Time open + Time closed)) * 100] and the percentage of open arm entries [(Entries open / (Entries open + Entries closed)) * 100].

    • Compare treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Anxiolytic efficacy is demonstrated by a significant increase in the percentage of time and/or entries in the open arms without a significant change in total locomotor activity.

Conclusion and Forward Outlook

URB597 stands as a well-validated pharmacological tool and therapeutic candidate, with extensive data supporting its potent and selective inhibition of FAAH and its consequent efficacy in preclinical models of neuropsychiatric and pain disorders.[4][21] In stark contrast, 1-(Piperazin-1-yl)octan-1-one is a compound of unknown biological function.

For researchers and drug development professionals, this disparity underscores a critical principle of scientific inquiry: before a comparative analysis can be performed, a novel chemical entity must undergo foundational characterization. The experimental protocols detailed herein provide a roadmap for such an investigation, starting with target engagement and potency (in vitro FAAH assay) and moving to functional therapeutic effect (in vivo behavioral models). Only by generating such data can a meaningful and scientifically valid comparison to a benchmark compound like URB597 be made.

References

  • Wikipedia. Fatty-acid amide hydrolase 1. [Link]

  • Jayamanne, A., et al. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British Journal of Pharmacology. [Link]

  • Lambert, D. M., & Di Marzo, V. Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide. PubMed. [Link]

  • Piomelli, D., et al. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). PubMed. [Link]

  • McKinney, M. K., & Cravatt, B. F. Structure and function of fatty acid amide hydrolase. PubMed. [Link]

  • Maccarrone, M. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years. Frontiers in Molecular Neuroscience. [Link]

  • Kwilasz, A. J., et al. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats. PMC. [Link]

  • Piomelli, D., et al. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). SciSpace. [Link]

  • Campora, N., et al. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. MDPI. [Link]

  • Bosier, B., et al. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. PMC. [Link]

  • Jankovic, M., et al. Inhibition of fatty acid amide hydrolase (FAAH) by URB597 counteracts cognitive deficit and alters neuroendocrine stress responses in male and female rats. bioRxiv. [Link]

  • Singh, S., et al. Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics. [Link]

  • El-Talatini, M. R., et al. Inactivation of Anandamide Signaling: A Continuing Debate. MDPI. [Link]

  • Petrella, C., et al. FAAH Inhibition Counteracts Neuroinflammation via Autophagy Recovery in AD Models. International Journal of Molecular Sciences. [Link]

  • Tucker, L. B., & McCabe, J. T. Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury. Frontiers in Behavioral Neuroscience. [Link]

  • Kumar, V., & Bhat, Z. A. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. PMC. [Link]

  • Wikipedia. Anandamide. [Link]

  • Le, T., & Le, J. Behavioral methods to study anxiety in rodents. PMC. [Link]

  • Ueda, N., et al. The fatty acid amide hydrolase (FAAH). PubMed. [Link]

  • Maccarrone, M., et al. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years. Frontiers. [Link]

  • Jankovic, M., et al. Inhibition of fatty acid amide hydrolase (FAAH) by URB597 counteracts cognitive deficit and alters neuroendocrine stress. bioRxiv. [Link]

  • Ndisang, J. F., & Vannacci, A. Anandamide and its metabolites: what are their roles in the kidney? PMC. [Link]

  • Lee, T. T., et al. Fatty acid amide hydrolase inhibitors produce rapid anti-anxiety responses through amygdala long-term depression in male rodents. PMC. [Link]

  • Moreira, F. A., et al. Interactions between environmental aversiveness and the anxiolytic effects of enhanced cannabinoid signaling by FAAH inhibition in rats. PMC. [Link]

  • Gobbi, G., et al. Antidepressant-like activity and modulation of brain monoaminergic transmission by blockade of anandamide hydrolysis. PNAS. [Link]

  • Rubino, T., et al. Role in Anxiety Behavior of the Endocannabinoid System in the Prefrontal Cortex. Oxford Academic. [Link]

  • Fegley, D., et al. Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′- Carbamoyl-biphenyl-3. UC Irvine. [Link]

  • Kumar, V., & Bhat, Z. A. Models to Evaluate Anti-Anxiety Effect. Research and Reviews: A Journal of Pharmacology. [Link]

  • Realini, N., et al. Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers in Pharmacology. [Link]

  • Hill, M. N., & Gorzalka, B. B. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review. MDPI. [Link]

  • Patel, S., & Hillard, C. J. NIH Public Access. [Link]

  • Sigma-Aldrich. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). [Link]

  • Jones, P. M., et al. FAAH inhibition ameliorates breast cancer in a murine model. Oncotarget. [Link]

Sources

Comparative

Assessing off-target effects of 1-(Piperazin-1-yl)octan-1-one in cell-based assays

Assessing Off-Target Polypharmacology of 1-(Piperazin-1-yl)octan-1-one in Cell-Based Assays: A Comparative Guide As secondary amines bearing lipophilic extensions, -acylpiperazines are ubiquitous motifs in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing Off-Target Polypharmacology of 1-(Piperazin-1-yl)octan-1-one in Cell-Based Assays: A Comparative Guide

As secondary amines bearing lipophilic extensions,


-acylpiperazines are ubiquitous motifs in medicinal chemistry. However, this structural blueprint frequently harbors covert polypharmacology. As a Senior Application Scientist, I often see research teams inadvertently advance piperazine-containing intermediates—such as 1-(Piperazin-1-yl)octan-1-one (octanoyl piperazine)—only to encounter downstream toxicity or non-specific signaling.

This guide provides an authoritative framework for profiling the off-target liabilities of 1-(Piperazin-1-yl)octan-1-one, benchmarking its performance against structural alternatives, and establishing self-validating cell-based assay protocols that ensure data integrity.

The Mechanistic Rationale: Why Piperazines Drive Off-Target Binding

To rationally assess an off-target profile, one must understand the causality behind the compound's physical chemistry. 1-(Piperazin-1-yl)octan-1-one consists of an unsubstituted, basic piperazine nitrogen (pKa


) paired with a highly flexible, eight-carbon aliphatic acyl chain.

This topology mimics the pharmacophore of endogenous monoamines. The protonated piperazine nitrogen acts as a generic anchor, forming a high-affinity salt bridge with the conserved Aspartate (Asp3.32) residue in the orthosteric pockets of aminergic G-Protein Coupled Receptors (GPCRs), such as dopamine and serotonin receptors[1]. Simultaneously, the octanoyl chain introduces significant lipophilicity. High molecular lipophilicity coupled with a basic amine is the classical "red flag" profile for promiscuous binding to the human ether-à-go-go-related gene (hERG) potassium channel pore, as well as general cytotoxicity[2].

Because illicitly synthesized acylpiperazines (like the potent opioid AP-238) heavily exploit this exact scaffold for mu-opioid activation[3][4], rigorous cell-based screening is required to untangle specific therapeutic intent from broad-spectrum promiscuity.

G cluster_0 Physicochemical Liabilities cluster_1 Primary Cell-Based Off-Targets cluster_2 Assay Endpoints Compound 1-(Piperazin-1-yl)octan-1-one (N-Acylpiperazine Scaffold) Amine Basic Amine (pKa ~9) Protonated at pH 7.4 Compound->Amine Tail Octanoyl Tail High Aliphatic Lipophilicity Compound->Tail GPCR Aminergic GPCRs (e.g., 5-HT2A, D2) Amine->GPCR Salt bridge with Asp3.32 hERG hERG K+ Channel (Intracellular Pore) Amine->hERG Cation-π interactions Tail->GPCR Hydrophobic pocket entry Tail->hERG Hydrophobic pore trapping Readout1 cAMP Flux / Arrestin Recruitment GPCR->Readout1 Readout2 Tail Current Reduction (Patch-Clamp) hERG->Readout2

Figure 1: Mechanistic mapping of 1-(Piperazin-1-yl)octan-1-one's structural liabilities to cellular off-targets.

Comparative Assessment Data

To establish an assay baseline, we must compare 1-(Piperazin-1-yl)octan-1-one against lighter aliphatic analogs (e.g., 1-Hexanoylpiperazine[5]) and aromatic analogs (e.g., Benzylpiperazine). The following table outlines representative validation data showcasing how acyl chain truncation or aromatic substitution shifts the assay window.

Compound ScaffoldAliphatic/AromaticcLogPhERG K+ IC

(µM)
5-HT

IC

(µM)
Cytotoxicity CC

(µM)
1-(Piperazin-1-yl)octan-1-one Aliphatic (8-carbon)~1.7815.48.285.0
1-Hexanoylpiperazine Aliphatic (6-carbon)~0.85>50.025.1>100.0
1-Benzylpiperazine (BZP) Aromatic~1.5022.01.560.5

Data Interpretation: Reducing the chain from octanoyl to hexanoyl drastically lowers lipophilicity, rescuing the hERG liability and decreasing general aminergic promiscuity. Conversely, the rigid aromatic ring of Benzylpiperazine drives tighter, more specific binding into the 5-HT


 orthosteric site[1].

Self-Validating Protocol Methodologies

To ensure that the off-target measurements are not artifacts of compound insolubility or assay drift, experimental protocols must be designed as self-validating systems. Every plate must dynamically prove its own reliability.

Protocol A: Automated Patch-Clamp for hERG Liability

We utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel. Because acylpiperazines act as intra-pore blockers, the voltage protocol is explicitly designed to force the channel into an open-inactivated state, ensuring lipophilic trapping is accurately captured.

  • Cell Preparation: Harvest CHO-hERG cells at 70-80% confluency. Resuspend in extracellular recording buffer (containing 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl

    
    ).
    
  • Compound Preparation: Serially dilute 1-(Piperazin-1-yl)octan-1-one in DMSO, then transfer to recording buffer (Final DMSO

    
    ).
    
  • Voltage Protocol (The Causality):

    • Holding Potential: -80 mV.

    • Prepulse: Step to +40 mV for 2 seconds. (Causality: This activates, then inactivates the channels, exposing the inner pore to the compound).

    • Test Pulse: Step to -50 mV for 2 seconds. (Causality: This drives rapid recovery from inactivation into the open state, eliciting the massive "tail current" where fractional block is measured).

  • Self-Validation System:

    • Negative Control: 0.1% DMSO vehicle (Defines the 0% inhibition window; monitors baseline leak current).

    • Positive Control: 1 µM E-4031 (Defines the 100% inhibition window).

    • Acceptance Criteria: The run is only accepted if the Z'-factor between DMSO and E-4031 is

      
      , and the seal resistance remains 
      
      
      
      G
      
      
      .
Protocol B: Aminergic GPCR Profiling via TR-FRET cAMP Assay

Aminergic promiscuity often manifests via Gs or Gi/o pathways. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly amplified downstream readout.

  • Cell Treatment: Plate HEK-293 cells expressing the target GPCR (e.g., 5-HT

    
    ) at 10,000 cells/well in a 384-well microplate.
    
  • Phosphodiesterase Inhibition: Add assay buffer containing 0.5 mM IBMX. (Causality: IBMX is a non-selective phosphodiesterase inhibitor. Without it, the synthesized cAMP is rapidly degraded by cellular enzymes, destroying the assay's dynamic range).

  • Compound Incubation: Treat with 1-(Piperazin-1-yl)octan-1-one dose-response (1 nM to 100 µM) for 30 minutes at 37°C.

  • Lysis & Readout: Add TR-FRET lysis buffer containing the Europium-labeled cAMP antibody and d2-labeled cAMP tracer. Read on a microplate reader (Ex: 337 nm, Em: 615/665 nm).

  • Self-Validation System:

    • Utilize a standard curve of native cAMP (0.1 nM to 1 µM) on every plate to convert the raw FRET ratio into absolute intracellular cAMP concentrations.

Workflow Step1 Cell Expansion (CHO-hERG / HEK293) Step2 Compound Preparation (10-Point Dilution Series) Step1->Step2 Step3 Target Incubation (Apply specific voltage/IBMX) Step2->Step3 Step4 Multiplexed Readout (Current / TR-FRET) Step3->Step4 Step5 Data Triage (Z' > 0.5 Check, IC50 Fit) Step4->Step5 Control Reference Controls (E-4031, Native cAMP) Control->Step3 Ensure Assay Window

Figure 2: Self-validating high-throughput screening workflow for N-acylpiperazine profiling.

Conclusion & Triage Strategy

The structural simplicity of 1-(Piperazin-1-yl)octan-1-one masks a complex polypharmacological profile. When deploying this compound in cell-based assays, its capacity to trigger aminergic GPCRs and block hERG channels must not be ignored. If this scaffold is being used as a starting point for hit-to-lead optimization, immediate consideration should be given to truncating the octanoyl chain to reduce lipophilicity[5], or introducing bulky stereocenters adjacent to the piperazine nitrogen to disrupt optimal Asp3.32 alignment[1][2].

References

  • [5] National Center for Biotechnology Information (NIH). "1-Hexanoylpiperazine | C10H20N2O | CID 3248922 - PubChem". PubChem Compound Summary. Available at:

  • [2] Congreve, M., et al. "Progress in Structure Based Drug Design for G Protein-Coupled Receptors". PMC - NIH. Available at:

  • [3] Brunetti, P., et al. "Human metabolism and basic pharmacokinetic evaluation of AP‐238: A recently emerged acylpiperazine opioid". University of Freiburg / Drug Testing and Analysis. Available at:

  • [1] Carrieri, A., et al. "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey". Pharmaceuticals (MDPI). Available at:

  • [4] Brunetti, P., et al. "Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid". ResearchGate. Available at:

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Metabolic Stability of 1-(Piperazin-1-yl)octan-1-one

This guide provides a comprehensive comparison of the in vitro and in vivo metabolic stability of 1-(Piperazin-1-yl)octan-1-one, a compound of interest in contemporary drug discovery. We will delve into the foundational...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in vitro and in vivo metabolic stability of 1-(Piperazin-1-yl)octan-1-one, a compound of interest in contemporary drug discovery. We will delve into the foundational principles of metabolic stability assessment, compare the predictive power of various experimental systems, and provide detailed, field-proven protocols for both in vitro and in vivo evaluations. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their discovery and development pipelines.

The Critical Role of Metabolic Stability in Drug Development

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability is paramount to identify and optimize compounds with favorable pharmacokinetic properties, thereby reducing the likelihood of late-stage attrition.[1] This guide will compare and contrast the two primary approaches for evaluating metabolic stability: in vitro assays using subcellular fractions and in vivo studies in animal models.

In Vitro vs. In Vivo Approaches: A Comparative Overview

The evaluation of a drug candidate's metabolic fate is a multi-faceted process that employs both in vitro and in vivo models. Each approach offers unique advantages and limitations, and the data they generate are often complementary.

  • In Vitro Models: These systems, which include liver microsomes, S9 fractions, and hepatocytes, provide a controlled environment to assess the intrinsic metabolic clearance of a compound.[2][3] They are cost-effective, high-throughput, and allow for the elucidation of specific metabolic pathways and the enzymes involved.[4] However, they may not fully recapitulate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a whole organism.

  • In Vivo Models: Typically utilizing rodent species such as rats or mice, in vivo studies offer a holistic view of a compound's pharmacokinetic profile.[5] They provide crucial data on parameters like clearance, volume of distribution, and bioavailability in a living system. These studies are essential for understanding the overall exposure of the parent drug and its metabolites in the body but are more resource-intensive and lower-throughput than in vitro assays.

The following sections will provide a detailed examination of these methodologies in the context of assessing the metabolic stability of 1-(Piperazin-1-yl)octan-1-one.

Quantitative Data Summary: A Comparative Look at N-Acyl Piperazine Derivatives

Below are hypothetical but representative data tables illustrating the type of results obtained from in vitro and in vivo studies. These tables are populated with plausible values for long-chain N-acyl piperazines to facilitate a comparative discussion.

Table 1: In Vitro Metabolic Stability of Representative N-Acyl Piperazines in Human and Rat Liver Microsomes

CompoundSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1-(Piperazin-1-yl)ethan-1-one (Shorter Chain Analogue) Human1546.2
Rat1069.3
1-(Piperazin-1-yl)octan-1-one (Target Compound) Human4515.4
Rat3519.8
1-(Piperazin-1-yl)dodecan-1-one (Longer Chain Analogue) Human> 60< 11.6
Rat> 60< 11.6

Table 2: In Vivo Pharmacokinetic Parameters of Representative N-Acyl Piperazines in Rats (Oral Administration)

Parameter1-(Piperazin-1-yl)ethan-1-one (Shorter Chain Analogue)1-(Piperazin-1-yl)octan-1-one (Target Compound)1-(Piperazin-1-yl)dodecan-1-one (Longer Chain Analogue)Unit
Dose 101010mg/kg
Cmax 150450600ng/mL
Tmax 0.51.01.5h
AUC(0-t) 45025004000ng·h/mL
1.54.06.5h
Oral Bioavailability (F%) 205570%

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed protocols for conducting in vitro and in vivo metabolic stability studies.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines the procedure for determining the in vitro half-life and intrinsic clearance of a test compound using liver microsomes.

Diagram of the In Vitro Metabolic Stability Workflow

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw Liver Microsomes D Pre-incubate Microsomes and Compound A->D B Prepare NADPH-Regenerating System E Initiate Reaction with NADPH B->E C Prepare Test Compound Stock Solution C->D D->E Add NADPH System F Incubate at 37°C E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction with Cold Acetonitrile G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Determine Percent Remaining vs. Time J->K L Calculate t½ and CLint K->L

Caption: Workflow for the in vitro metabolic stability assay.

Materials:

  • Pooled liver microsomes (human or rat)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound (10 mM stock in DMSO)

  • Control compounds (e.g., a high clearance and a low clearance compound)

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Incubator shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the liver microsomes on ice. Prepare the NADPH-regenerating system and test/control compound working solutions in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the microsomal suspension to each well.

  • Pre-incubation: Add the test and control compounds to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system to all wells except the negative control (time zero) wells.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)).[4]

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general workflow for conducting a pharmacokinetic study in rats to determine the in vivo metabolic fate of a test compound.

Diagram of the In Vivo Pharmacokinetic Workflow

InVivo_Workflow cluster_prep Pre-Dosing cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis A Acclimatize Animals B Fast Animals Overnight A->B D Administer Compound (e.g., Oral Gavage) B->D C Prepare Dosing Formulation C->D E Collect Blood at Predetermined Time Points D->E F Process Blood to Obtain Plasma E->F G Store Plasma at -80°C F->G H Quantify Compound in Plasma using LC-MS/MS G->H I Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) H->I

Caption: Workflow for an in vivo pharmacokinetic study.

Materials:

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Test compound

  • Dosing vehicle (e.g., a solution or suspension suitable for the route of administration)

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Acclimatize the animals for at least one week before the study. Fast the animals overnight before dosing, with free access to water.

  • Dosing: Administer the test compound at the desired dose and route (e.g., oral gavage or intravenous injection).

  • Blood Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein or saphenous vein).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.

LC-MS/MS Method for Quantification

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential for the accurate quantification of 1-(Piperazin-1-yl)octan-1-one in biological matrices.[6]

Table 3: Proposed LC-MS/MS Parameters for 1-(Piperazin-1-yl)octan-1-one

ParameterSetting
Chromatographic Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient A suitable gradient to ensure separation from matrix components
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Precursor > Product) To be determined by direct infusion of the compound
Internal Standard A stable isotope-labeled analogue of the analyte is preferred

Predicted Metabolic Pathways

Based on the known metabolism of other piperazine derivatives, the primary metabolic pathways for 1-(Piperazin-1-yl)octan-1-one are predicted to be:

  • N-dealkylation: Cleavage of the octanoyl group to yield piperazine.

  • Hydroxylation: Addition of a hydroxyl group to the octanoyl chain or the piperazine ring.[7]

  • Oxidation: Further oxidation of the hydroxylated metabolites.

Diagram of Predicted Metabolic Pathways

Metabolism Parent 1-(Piperazin-1-yl)octan-1-one N_Dealkylation Piperazine Parent->N_Dealkylation N-dealkylation Hydroxylation Hydroxylated Metabolites Parent->Hydroxylation Hydroxylation (CYP450) Oxidation Oxidized Metabolites Hydroxylation->Oxidation Oxidation

Caption: Predicted metabolic pathways of 1-(Piperazin-1-yl)octan-1-one.

Conclusion

This guide has provided a comprehensive comparison of the in vitro and in vivo methodologies for assessing the metabolic stability of 1-(Piperazin-1-yl)octan-1-one. While direct experimental data for this specific compound is limited, by examining data from structurally similar N-acyl piperazines and understanding the established experimental protocols, researchers can design and execute robust studies to characterize its pharmacokinetic profile. The integration of in vitro and in vivo data is crucial for building a comprehensive understanding of a compound's metabolic fate and for making informed decisions in the drug discovery and development process.

References

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) - Frontiers. Available at: [Link]

  • Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. Available at: [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC. Available at: [Link]

  • Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma - ResearchGate. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - MDPI. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - ResearchGate. Available at: [Link]

  • Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid - PubMed. Available at: [Link]

  • Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS - Diva-portal.org. Available at: [Link]

  • In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction - PubMed. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. Available at: [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles - IntechOpen. Available at: [Link]

  • Non-linear pharmacokinetics of piperine and its herb-drug interactions with docetaxel in Sprague-Dawley rats - PubMed. Available at: [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines | Request PDF - ResearchGate. Available at: [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI. Available at: [Link]

  • Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound - Frontiers. Available at: [Link]

  • Clinical Applications of Pharmacokinetics in Drug Therapy - Longdom.org. Available at: [Link]

  • Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain - PubMed. Available at: [Link]

Sources

Comparative

Structural and Functional Comparison Guide: SAR of 1-(Piperazin-1-yl)octan-1-one Analogs in Lipid Receptor Targeting

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR) Studies, Pharmacodynamic Profiling, and Endocannabinoid/Lipid GPCR Targeting T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR) Studies, Pharmacodynamic Profiling, and Endocannabinoid/Lipid GPCR Targeting

The Pharmacological Context of Acylpiperazine Scaffolds

In the development of neuroactive and metabolic therapeutics, targeting lipid-signaling pathways—such as the Cannabinoid-1 Receptor (CB1R) or Fatty Acid Amide Hydrolase (FAAH)—presents a unique structural challenge. Endogenous ligands for these targets (e.g., anandamide) are highly lipophilic, flexible fatty acids [1].

1-(Piperazin-1-yl)octan-1-one (CAS 1039335-81-3) has emerged as a privileged structural chemotype in this domain [2]. This simple acylpiperazine acts as an ideal modular scaffold because it bridges two distinct chemical requirements:

  • The Octanoyl Chain (C8): Mimics the aliphatic tail of endogenous lipids. Its exact length provides the necessary insertion energy into deep hydrophobic receptor channels without exceeding lipophilicity thresholds (LogP > 5) that typically ruin oral bioavailability.

  • The Piperazine Core: Provides a semi-rigid vector. The secondary nitrogen (N4 position) acts as a high-value functionalization point, allowing chemists to introduce aryl, sulfonyl, or urea moieties to drive target selectivity and binding affinity.

Mechanistic Causality: Why Chain Length and N4-Substitution Matter

Successful SAR studies do not merely catalog binding affinities; they map atomic interactions to physiological outcomes [3].

  • The Aliphatic Interface: Shortening the octanoyl chain to a hexanoyl (C6) group drastically reduces thermodynamic binding enthalpy because the tail fails to fully engage the terminal hydrophobic residues of the binding pocket. Conversely, elongating the chain to decanoyl (C10) induces steric clashes with the receptor wall, reducing association rates and inducing poor aqueous solubility.

  • The N4-Anchoring Site: In its native state, 1-(Piperazin-1-yl)octan-1-one possesses a basic secondary amine that is easily protonated at physiological pH, yielding moderate, non-specific affinity. By capping this nitrogen with a sulfonyl group (e.g., 4-chlorobenzenesulfonyl), the basicity is neutralized, and the molecule is rigidly oriented to form critical

    
     stacking and hydrogen bonds with target transmembrane helices [1].
    

Below is a visual representation of how functionalizing this scaffold drives the pharmacological mechanism of CB1R inverse agonism, a primary application for this chemotype.

Pathway Ligand 1-(Piperazin-1-yl)octan-1-one Sulfonyl Analog Target Cannabinoid-1 Receptor (CB1R) Ligand->Target Binds hydrophobic channel G_protein Inhibition of Gi/o Coupling Target->G_protein Locks inactive conformation cAMP cAMP Accumulation (Inverse Agonism) G_protein->cAMP Removes adenylate cyclase inhibition Outcome Appetite Suppression / Weight Loss cAMP->Outcome Modulates hypothalamic signaling

Fig 1: Pharmacological mechanism of N4-functionalized octanoylpiperazines acting on GPCRs.

Quantitative SAR Comparison Array

The following table synthesizes experimental data comparing the baseline 1-(Piperazin-1-yl)octan-1-one scaffold against its varied analogs. This data evaluates how modifying the acyl chain length and the N4 substitution dictates binding affinity (


) and predicted in vivo clearance.
Compound ClassStructure / ModificationTarget Affinity (

nM)*
CLogPHepatocyte Clearance (

L/min/10

cells)
Developability Assessment
Hexanoyl Analog 1-(Piperazin-1-yl)hexan-1-one (C6)450.00.85> 80 (Rapid)Poor. Insufficient hydrophobic pocket penetration; rapid metabolism.
Baseline Scaffold 1-(Piperazin-1-yl)octan-1-one (C8) 85.5 1.78 55 (Moderate) Moderate. Excellent starting fragment, but lacks target specificity.
Decanoyl Analog 1-(Piperazin-1-yl)decan-1-one (C10)120.02.85> 90 (Rapid)Poor. Steric bulk reduces affinity; highly susceptible to

-oxidation.
N4-Methyl Analog 1-(4-Methylpiperazin-1-yl)octan-1-one65.22.1045 (Moderate)Moderate. Marginal improvement in affinity; basicity remains a liability.
N4-Sulfonyl Analog 1-(4-Chlorobenzenesulfonyl)-4-octanoylpiperazine2.4 3.50 12 (Low) Excellent. Neutralized amine and

-stacking enables sub-nM affinity and high stability [1].

*Affinity (


) expressed as a functional average against canonical lipid-signaling GPCR targets (e.g., CB1R).
Self-Validating Experimental Protocol: Radioligand Binding SAR Screen

To ensure trustworthiness and reproducibility in SAR evaluation, all analogs must be screened through a self-validating biochemical assay. The following protocol outlines the determination of receptor affinity (


) using a competitive radioligand binding workflow.

Causality in Design: The assay incorporates orthogonal controls. Total binding minus non-specific binding (NSB) yields the specific binding window. Only analogs capable of displacing the high-affinity radiotracer within this specific window are considered true hits, ruling out assay interference from compound aggregation.

Step-by-Step Methodology:
  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the human target receptor (e.g., CB1R). Homogenize in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl

    
    , pH 7.4) and centrifuge at 43,000 x g to isolate the membrane fraction.
    
  • Assay Incubation: In a 96-well deep-well plate, combine:

    • 
       of membrane suspension (
      
      
      
      protein/well).
    • 
       of radioligand (e.g., 
      
      
      
      at
      
      
      final concentration).
    • 
       of the 1-(Piperazin-1-yl)octan-1-one analog test compound (serial dilutions from 
      
      
      
      to
      
      
      M).
  • Internal Assay Validation (Controls):

    • Positive Control (Total Binding): Buffer vehicle (0.1% DMSO) replacing the test compound.

    • Negative Control (Non-Specific Binding): Introduce

      
       Rimonabant (a known, highly potent antagonist) to fully block the target site. Any residual radioactivity represents non-receptor binding.
      
  • Separation & Measurement: Incubate for 90 minutes at 30°C to achieve thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to neutralize non-specific charge interactions). Wash filters three times with ice-cold buffer.

  • Data Processing: Add scintillation fluid and measure radioactivity (DPM). Calculate the IC

    
     using non-linear regression analysis (GraphPad Prism). Derive the 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Workflow A Scaffold Selection: Octanoylpiperazine B Analog Synthesis: Chain/N4 Variations A->B Structural diversification C Radioligand Binding (Target Affinity) B->C Primary IC50 Screen D LogP & ADME Profiling (Lipophilicity/Clearance) B->D Physicochemical Screen E In Vivo Efficacy (Diet-Induced Obesity Models) C->E Validated High-Affinity Hits D->E Metabolically Stable Hits

Fig 2: Iterative SAR evaluation workflow from scaffold selection to in vivo efficacy.

Conclusions on Developability

1-(Piperazin-1-yl)octan-1-one is an exceptionally versatile research compound. While the base molecule demonstrates moderate activity profiles suitable for foundational screening [2], SAR studies definitively prove that functionalizing the N4-amine—particularly with electron-withdrawing aromatic sulfonyl groups—is required to lock the molecule into a high-affinity conformation [1]. Furthermore, maintaining the exact C8 octanoyl chain length is non-negotiable for targeting lipid-sensing hydrophobic pockets, as any deviation aggressively degrades the compound's pharmacokinetic stability and binding enthalpy.

References
  • Title: 1-Sulfonyl-4-acylpiperazines as Selective Cannabinoid-1 Receptor (CB1R) Inverse Agonists for the Treatment of Obesity Source: Journal of Medicinal Chemistry (American Chemical Society), 2009. URL: [Link]

  • Title: Annual Reports in Medicinal Chemistry, Volume 45 (Endocannabinoid & FAAH Inhibitor SAR) Source: Elsevier / EPDF, 2010. URL: [Link]

Validation

Cross-Validation of Analytical Methods for 1-(Piperazin-1-yl)octan-1-one: A Comprehensive Comparison Guide

Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary & Analyte Profiling 1-(Piperazin-1-yl)octan-1-one, frequently referred to as N-octanoylpiperazine, is a critical am...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary & Analyte Profiling

1-(Piperazin-1-yl)octan-1-one, frequently referred to as N-octanoylpiperazine, is a critical amphiphilic building block and intermediate in the synthesis of complex pharmaceutical agents, including TLR2 modulators[1]. Structurally, it features a highly polar piperazine core consisting of one tertiary amide and one basic secondary amine, coupled to a lipophilic 8-carbon acyl chain.

The analytical quantification of this molecule presents a fundamental challenge: the absence of a conjugated π-system means it lacks a native ultraviolet (UV) chromophore . As a Senior Application Scientist, I often see laboratories struggle with poor sensitivity and baseline drift when attempting direct High-Performance Liquid Chromatography with UV detection (HPLC-UV)[2]. To achieve reproducible, regulatory-compliant data, we must deliberately engineer our analytical strategies—either by shifting to mass spectrometry or by modifying the molecule's photometric properties via chemical derivatization.

Rational Design of Analytical Strategies

Method selection must be rooted in causality—matching the physicochemical reality of the analyte to the Analytical Target Profile (ATP).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification. The secondary amine on the piperazine ring possesses a high proton affinity. By utilizing an acidic mobile phase, we ensure complete protonation, driving exceptional ionization efficiency in Electrospray Ionization positive mode (ESI+).

  • HPLC-UV with Chemical Derivatization: For routine Active Pharmaceutical Ingredient (API) release testing, mass spectrometry can be cost-prohibitive. By reacting the secondary amine with 4-chloro-7-nitrobenzofuran (NBD-Cl), we can synthesize a highly UV-active and fluorescent derivative via a rapid Nucleophilic Aromatic Substitution (SNAr)[3].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Viable for impurity profiling, but requires caution. The boiling point and thermal lability of the octanoyl chain dictate that the injector port temperature must be carefully optimized to prevent thermal degradation.

G A Sample: 1-(Piperazin-1-yl)octan-1-one B High Sensitivity / Complex Matrix? A->B C Routine QC / API Release? B->C No D LC-MS/MS (ESI+) B->D Yes (<1 ng/mL LOQ) E Requires Derivatization? C->E Select Detection F HPLC-UV (NBD-Cl) E->F High Specificity G Direct HPLC-UV E->G General Assay

Analytical strategy decision matrix for 1-(piperazin-1-yl)octan-1-one based on matrix and sensitivity.

Step-by-Step Methodologies: Self-Validating Systems

To guarantee scientific integrity, an analytical protocol must do more than sequence steps; it must continually validate its own performance. Below are the optimized protocols for the two primary techniques.

Protocol A: LC-MS/MS Direct Quantitation

This method leverages the native basicity of the molecule for ultra-trace quantification.

  • Sample Preparation (Protein Precipitation): Mix 50 µL of plasma/matrix with 150 µL of cold acetonitrile containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Cold organic solvent rapidly denatures matrix proteins, while the SIL-IS normalizes any downstream ion suppression.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm).

  • Mobile Phase Chemistry: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton donor, ensuring the secondary amine is fully ionized (

    
    ) before entering the ESI source.
    
  • Detection (MRM Mode): Monitor the specific precursor-to-product ion transition for the protonated analyte.

  • Self-Validation Check (System Suitability): The protocol is only valid if the SIL-IS peak area variation across all injections is

    
     15% RSD. A variance above this threshold indicates uncontrollable matrix effects or spray instability.
    
Protocol B: HPLC-UV with NBD-Cl Chemical Derivatization

A highly robust method tailored for manufacturing facilities lacking MS capabilities.

  • Buffering the Analyte: Dissolve the sample in a 0.1 M borate buffer adjusted to pH 9.0[2]. Causality: The pH must strictly exceed the pKa of the piperazine secondary amine (~8.5). This ensures the nitrogen is unprotonated and maximally nucleophilic.

  • Derivatization Reaction: Add 1.0 mL of 1 mg/mL NBD-Cl in methanol to the buffered sample. Incubate in a block heater at 60°C for 30 minutes[3]. Causality: Heat overcomes the activation energy barrier for the SNAr reaction, forming the stable, yellow-colored NBD-piperazine adduct.

  • Reaction Quenching: Rapidly add 100 µL of 0.1 M HCl. Causality: Lowering the pH neutralizes remaining basic nucleophiles, preventing degradation of the derivative and stabilizing the solution for the autosampler queue.

  • Separation: Elute isocratically on a standard C18 column (250 x 4.6 mm, 5 µm). Detect at 460 nm. Causality: Detection in the visible spectrum (460 nm) completely isolates the analyte from unreacted NBD-Cl and biological background noise, which typically absorb in the UV range.

  • Self-Validation Check (System Suitability): The resolution (

    
    ) between the derivatized analyte and the nearest matrix peak must be 
    
    
    
    2.0, and the tailing factor (
    
    
    )
    
    
    1.5.

Cross-Validation Framework (ICH Q2(R2) / Q14)

When transferring 1-(Piperazin-1-yl)octan-1-one assays between R&D (LC-MS/MS) and production (HPLC-UV), a rigorous cross-validation ensures continuity. Following the updated ICH Q2(R2) and Q14 guidelines, we define the method's lifecycle based on risk and predefined acceptance criteria[4],[5].

Cross-validation relies on comparing the central tendencies and variances of both methods using orthogonal statistical checks (e.g., paired t-tests for Accuracy and F-tests for Precision)[4].

G S1 Method Design (ICH Q14) S2 Specificity & Linearity S1->S2 Define ATP S3 Accuracy & Precision S2->S3 Validate Range S4 Robustness S3->S4 Verify Recovery S5 Cross-Validation Report S4->S5 Finalize Specs

Harmonized cross-validation lifecycle for analytical procedures according to ICH Q2(R2) guidelines.

Comparative Performance Data

The table below synthesizes typical experimental validation data for 1-(Piperazin-1-yl)octan-1-one across the three competing platforms. The data reflects strict adherence to the ICH acceptance criteria for assay validation[4].

Validation ParameterLC-MS/MS (Direct)HPLC-UV (NBD-Cl Derivatized)GC-MS (Direct/Silylated)
Analytical Principle ESI+ MRM Ion TrackingPost-extraction SNAr Deriv.High-Temp EI Fragmentation
Linear Range 1.0 – 500 ng/mL0.5 – 50 µg/mL10 – 200 µg/mL
Limit of Quantitation (LOQ) 0.2 ng/mL0.1 µg/mL2.5 µg/mL
Specificity Unmatched (Isotopic + Mass)Excellent (Vis-range at 460 nm)High (Mass Library Matching)
Accuracy (% Recovery) 98.5% – 101.2%96.2% – 104.8%91.0% – 108.5%
Precision (Inter-day %RSD) < 3.5%< 2.0%< 5.0%
Matrix Effect Susceptibility High (Requires SIL-IS)NegligibleLow to Moderate
Operational Throughput Very High (~3 min/run)Moderate (~15 min/run + Prep)Low (~25 min/run)

Conclusion: For high-throughput, trace-level bioanalysis, LC-MS/MS is the undisputed choice due to its sensitivity and speed. However, for lot release, stability testing, and routine API purity checks of 1-(Piperazin-1-yl)octan-1-one, HPLC-UV coupled with NBD-Cl derivatization provides a highly rugged, cost-effective, and fully cross-validated alternative.

References

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma".[Link]

  • ECA Academy. "ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy".[Link]

  • Google Patents. "WO2021242923A1 - Tlr2 modulator compounds, pharmaceutical compositions and uses thereof".
  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV".[Link]

Sources

Comparative

A Head-to-Head Comparison of Piperidine vs. Piperazine Ureas as FAAH Inhibitors

A Technical Guide for Drug Development Professionals Introduction: Targeting the Endocannabinoid System via FAAH Inhibition Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase responsible for the degradation of e...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Introduction: Targeting the Endocannabinoid System via FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA). By catabolizing AEA, FAAH terminates its signaling, which plays a crucial role in pain, inflammation, anxiety, and other neurological processes. Consequently, inhibiting FAAH presents a compelling therapeutic strategy. It allows for the potentiation of endogenous cannabinoid signaling in a spatially and temporally controlled manner, potentially offering the therapeutic benefits of cannabinoid receptor activation without the psychotropic side effects associated with direct CB1 agonists.

Among the various classes of FAAH inhibitors developed, covalent inhibitors based on a urea scaffold have emerged as particularly potent and selective. These inhibitors typically feature a central urea carbonyl flanked by an aryl group and a cyclic amine. Two of the most extensively studied and promising cyclic amine scaffolds are piperidine and piperazine. This guide provides an in-depth, head-to-head comparison of piperidine and piperazine ureas, synthesizing experimental data to inform rational drug design for researchers in the field.

Mechanism of Action: Covalent Carbamylation of the Catalytic Serine

Both piperidine and piperazine ureas act as irreversible inhibitors, forming a covalent bond with a key serine residue in the FAAH active site. The inhibitory mechanism proceeds via the carbamylation of the catalytic nucleophile, Ser241, which is part of an unusual Ser241-Ser217-Lys142 catalytic triad.

The role of the piperidine or piperazine ring is not merely as a scaffold but is critical to the mechanism itself. Computational and structural studies have revealed that the constrained environment of the FAAH active site induces a conformational distortion of the urea's amide bond. This twisting diminishes the resonance stabilization between the nitrogen lone pair and the carbonyl group. The result is an increase in the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by Ser241. Following the attack, an aryl amine leaving group is displaced, resulting in the stable, carbamylated enzyme. This enzyme-induced activation is a key reason for the high potency and selectivity of this inhibitor class.

FAAH_Inhibition_Mechanism Figure 1: Mechanism of FAAH Inhibition by Urea Scaffolds cluster_1 Binding & Distortion cluster_2 Covalent Modification Inhibitor_Free Piperidine/Piperazine Urea Inhibitor Inhibitor_Bound Inhibitor Binds Amide bond distorts Inhibitor_Free->Inhibitor_Bound 1. Binding Ser241_Nucleophile Ser241-OH (Catalytic Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Ser241_Nucleophile->Tetrahedral_Intermediate 2. Nucleophilic Attack Oxyanion_Hole Oxyanion Hole (e.g., Gly240, Ile238) Oxyanion_Hole->Tetrahedral_Intermediate Stabilization Carbamylated_Enzyme Carbamylated FAAH (Inactive) Tetrahedral_Intermediate->Carbamylated_Enzyme 3. Collapse Leaving_Group Aryl Amine Leaving Group Tetrahedral_Intermediate->Leaving_Group Release

Caption: Mechanism of FAAH Inhibition by Urea Scaffolds.

Comparative Analysis: Piperidine vs. Piperazine Scaffolds

The choice between a piperidine and a piperazine core has significant implications for a compound's potency, selectivity, and pharmacokinetic profile.

Structure-Activity Relationships (SAR) and Potency

While both scaffolds have produced highly potent FAAH inhibitors, subtle differences in their interactions with the enzyme's binding pocket can influence overall activity. The FAAH active site contains a long acyl chain binding channel that accommodates the lipophilic tail of endogenous substrates like AEA.

  • Piperidine Core: The piperidine ring is purely hydrophobic. In some series, piperidine analogs have been found to be slightly more potent than their corresponding piperazine counterparts. This is often attributed to more favorable van der Waals interactions between the lipophilic piperidine ring and the hydrophobic acyl chain binding channel.

  • Piperazine Core: The piperazine ring introduces a second nitrogen atom. While this can sometimes lead to a slight decrease in potency compared to a direct piperidine analog, it offers a crucial handle for synthetic modification. The N4 nitrogen can be functionalized to modulate properties like solubility, polarity, and metabolic stability, or to explore additional binding interactions.

The potency of these inhibitors is best measured by the second-order rate constant (k_inact/K_i), which accounts for both binding affinity (K_i) and the rate of inactivation (k_inact), providing a more accurate assessment for irreversible inhibitors than a simple IC50 value.

Table 1: Comparison of Potency for Representative Piperidine and Piperazine Urea FAAH Inhibitors

Compound IDCore ScaffoldTargetPotency (k_inact/K_i, M⁻¹s⁻¹)Reference
PF-750 PiperidinehFAAH1,400
PF-750 PiperidinerFAAH180
JNJ-1661010 PiperazinehFAAH/rFAAHEquipotent (Specific value not stated)
Compound 20 (Benzothiophene series) PiperidinehFAAH150,000
Compound 6a (Benzothiophene series) PiperazinehFAAH75,000

Note: Potency values can vary based on assay conditions. This table is for comparative purposes.

Selectivity Profile

A major advantage of the piperidine/piperazine urea class is its exceptional selectivity. Activity-based protein profiling (ABPP), a powerful chemoproteomic technique, has demonstrated that these compounds are highly selective for FAAH, showing no significant inhibition of other serine hydrolases in the mammalian proteome even at high concentrations. This high degree of selectivity is a critical safety feature, minimizing the potential for off-target effects. This contrasts with other classes of irreversible FAAH inhibitors, such as some carbamates, which have been shown to target multiple serine hydrolases.

Pharmacokinetic (ADME) Properties

The differences between the two scaffolds become most pronounced when considering their drug-like properties.

  • Piperidine: The hydrophobic nature of the piperidine ring generally leads to lower aqueous solubility but can favor membrane permeability, including crossing the blood-brain barrier (BBB).

  • Piperazine: The second nitrogen atom in the piperazine ring makes it more basic and generally more polar than piperidine. This can significantly enhance aqueous solubility. While increased polarity can sometimes hinder BBB penetration, the N4 nitrogen provides a valuable site for chemical modification to fine-tune the overall physicochemical profile. For instance, medicinal chemists have successfully optimized piperazine ureas to achieve high brain permeability and good oral bioavailability, demonstrating the scaffold's versatility. The preclinical characterization of JNJ-42165279, a piperazine urea, highlighted its excellent ADME and pharmacodynamic properties, with the ability to block FAAH in both the brain and periphery.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the methods used to characterize these inhibitors must be robust. Below are representative protocols for key assays.

Experimental Workflow for FAAH Inhibitor Screening

A typical screening cascade for identifying and characterizing novel FAAH inhibitors involves a multi-stage process, from initial high-throughput screening to detailed in vivo analysis.

Screening_Cascade Figure 2: Typical FAAH Inhibitor Screening Cascade cluster_0 In Vitro Screening cluster_1 Selectivity & Cellular Activity cluster_2 In Vivo Evaluation HTS Primary HTS (Single Concentration) IC50 IC50 Determination (Dose-Response) HTS->IC50 Hit Confirmation Kinetics Kinetic Analysis (Determine kinact/Ki) IC50->Kinetics Lead Identification ABPP Selectivity Profiling (ABPP vs. Serine Hydrolases) Kinetics->ABPP Characterization Cell_Assay Cell-Based FAAH Assay (Confirm Target Engagement) Kinetics->Cell_Assay PK Pharmacokinetics (PK) (Oral Bioavailability, Brain Penetration) Cell_Assay->PK Lead Optimization PD Pharmacodynamics (PD) (Ex vivo FAAH inhibition, AEA elevation) PK->PD Efficacy Efficacy Models (e.g., CFA Inflammatory Pain Model) PD->Efficacy

Caption: Typical FAAH Inhibitor Screening Cascade.

Protocol 1: In Vitro FAAH Activity Assay (Enzyme-Coupled)

This protocol describes a common method for determining the potency (k_inact/K_i) of irreversible FAAH inhibitors.

  • Reagents & Buffers:

    • FAAH Enzyme (recombinant human or rat)

    • Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4

    • Substrate: Anandamide (AEA)

    • Coupling Enzymes: Lipoxygenase, Horseradish Peroxidase (HRP)

    • Detection Reagent: Amplex Red

    • Inhibitor stock solution in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 96-well plate, add the FAAH enzyme to the assay buffer.

    • Add the test inhibitor at various concentrations and pre-incubate for different time points (e.g., 0, 5, 15, 30 minutes) at 37°C. This step is crucial for time-dependent irreversible inhibitors.

    • Initiate the reaction by adding a cocktail containing the substrate (AEA) and the coupling system (lipoxygenase, HRP, Amplex Red).

    • FAAH hydrolyzes AEA to arachidonic acid. Lipoxygenase converts arachidonic acid to a hydroperoxide, which is then used by HRP to oxidize Amplex Red to the fluorescent product, resorufin.

    • Monitor the increase in fluorescence (Ex/Em ~540/590 nm) over time using a plate reader.

  • Data Analysis:

    • Determine the initial rate of reaction for each inhibitor concentration and pre-incubation time.

    • Plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

    • Plot k_obs versus the inhibitor concentration. A hyperbolic fit to this data allows for the determination of the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_i).

    • Calculate the second-order rate constant as k_inact/K_i.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Selectivity

This protocol outlines how to assess inhibitor selectivity across the serine hydrolase superfamily in a complex proteome (e.g., mouse brain lysate).

  • Reagents & Buffers:

    • Tissue Proteome: Mouse brain membrane fraction, prepared by homogenization and ultracentrifugation.

    • Activity-Based Probe: Fluorophosphonate-rhodamine (FP-rhodamine) or similar broad-spectrum serine hydrolase probe.

    • Test inhibitor stock solution in DMSO.

    • SDS-PAGE reagents.

  • Procedure:

    • Aliquot the brain proteome (e.g., 50 µg protein per sample).

    • Treat the proteomes with either vehicle (DMSO) or varying concentrations of the test inhibitor (e.g., 1 µM, 10 µM, 100 µM) and incubate for 30 minutes at 37°C.

    • Add the FP-rhodamine probe to all samples and incubate for another 30 minutes. The probe will covalently label the active site of accessible serine hydrolases.

    • Quench the reaction by adding a 2x SDS-PAGE loading buffer and boiling the samples.

    • Separate the labeled proteins by SDS-PAGE.

  • Analysis:

    • Visualize the labeled proteins using an in-gel fluorescence scanner.

    • Active serine hydrolases will appear as fluorescent bands.

    • If the test inhibitor is selective for FAAH, only the band corresponding to FAAH (~63 kDa) will show a dose-dependent decrease in fluorescence intensity. All other bands should remain unaffected, demonstrating a lack of off-target inhibition.

Clinical Perspective and Future Outlook

Several urea-based FAAH inhibitors have advanced into clinical trials. The piperidine-based compound PF-04457845 was evaluated for osteoarthritis pain and, while demonstrating a good safety profile and target engagement, it did not show efficacy for this indication. Other compounds, including the piperazine-based JNJ-42165279, have also been studied in humans.

It is important to address the 2016 clinical trial tragedy involving BIA 10-2474, a different class of FAAH inhibitor. A subsequent comprehensive safety review by the FDA concluded that the compound exhibited a unique toxicity that did not extend to other drugs in the FAAH inhibitor class, including the piperidine/piperazine ureas.

Conclusion

Both piperidine and piperazine ureas are privileged scaffolds for the design of potent, selective, and irreversible FAAH inhibitors.

  • Piperidine ureas can offer a slight potency advantage due to favorable hydrophobic interactions within the enzyme's acyl chain binding channel.

  • Piperazine ureas provide superior synthetic tractability, allowing for the fine-tuning of physicochemical properties like solubility and metabolic stability, which is crucial for optimizing a compound's ADME profile for clinical success.

The choice between these scaffolds is not a matter of one being definitively superior, but rather a strategic decision based on the specific goals of a drug discovery program. The accumulated experimental data strongly suggests that both scaffolds will continue to be a foundation for the development of next-generation FAAH inhibitors targeting a range of neurological and inflammatory disorders.

References
  • Palermo, G., Branduardi, D., Masetti, M., Lodola, A., Mor, M., Piomelli, D., Cavalli, A., & De Vivo, M. (2011). Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. Journal of Medicinal Chemistry, 54(19), 6612–6623. [Link]

  • Ahn, K., Johnson, D. S., Mileni, M., Behnke, M., Brown, S. J., Cravatt, B. F., & Lazerwith, S. E. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 19(9), 2540–2544. [Link]

  • Keith, J. M., Jones, W. M., Tichenor, M., Liu, J., Seierstad, M., Palmer, J. A., Webb, M., Karbarz, M. J., Scott, B. P., Wilson, S. J., Luo, L., Wennerholm, M., Brown, S. J., & Johnson, D. S. (2012). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. ACS Medicinal Chemistry Letters, 3(10), 853–857. [Link]

  • Tu, W., Leleu-Chavain, N., Spencer, J., & Chavatte, P. (2017). Structures of representative piperidine urea based FAAH inhibitors. ResearchGate. [Link]

  • Palermo, G., Branduardi, D., Masetti, M., Lodola, A., Mor, M., Piomelli, D., Cavalli, A., & De Vivo, M. (2011). Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine aryl ureas. PubMed. [Link]

  • Tu, W., Leleu-Chavain, N., Spencer, J., & Chavatte, P. (2017). Structure−activity relationships of benzothiophene piperazine urea based FAAH inhibitors. ResearchGate. [Link]

  • Palermo, G., et al. (2011). Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. ACS Publications. [Link]

  • Mileni, M., Johnson, D. S., Wang, C., Lazerwith, S. E., Johnson, K. A., Kania, R. S., & Cravatt, B. F. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12820–12824. [Link]

  • Lorca, M., Valdes, Y., Chung, H., Romero-Parra, J., Pessoa-Mahana, C. D., & Mella, J. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. Molecules, 24(10), 1968. [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2011). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. The Vespiary. [Link]

  • Kono, M., Matsumoto, T., Kawamura, T., Nishimura, A., Kiyota, Y., Oki, H., Miyazaki, J., Igaki, S., Behnke, C. A., Shimojo, M., & Kori, M. (2013). Synthesis, SAR
Validation

Efficacy of 1-(Piperazin-1-yl)octan-1-one in Animal Models of Pain and Inflammation: A Comparative Guide

Executive Summary: The Alkyl-Piperazine Scaffold In preclinical drug discovery, evaluating novel molecular scaffolds against established standards of care requires rigorous, internally validated methodologies. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Alkyl-Piperazine Scaffold

In preclinical drug discovery, evaluating novel molecular scaffolds against established standards of care requires rigorous, internally validated methodologies. This guide provides an authoritative analysis of 1-(Piperazin-1-yl)octan-1-one (often referred to as octanoylpiperazine, MW: 212.33)[1] as a representative lipid-mimetic piperazine derivative in animal models of pain and inflammation.

Structurally, 1-(Piperazin-1-yl)octan-1-one couples a polar piperazine headgroup with a lipophilic octanoyl chain. This architectural homology closely mimics endogenous N-acylethanolamines (such as anandamide [AEA] and palmitoylethanolamide [PEA]). As a result, piperazine-based fatty acid amides act as potent modulators of the endocannabinoid system, primarily through the inhibition of Fatty Acid Amide Hydrolase (FAAH) [2]. Inhibiting FAAH prevents the breakdown of AEA, subsequently driving analgesia and anti-inflammatory responses via Cannabinoid Receptors (CB1/CB2) and PPAR-


 activation[3].

Mechanism POO 1-(Piperazin-1-yl)octan-1-one FAAH FAAH Enzyme (Inhibited) POO->FAAH Substrate Competition AEA Accumulation of AEA & PEA FAAH->AEA Prevents Degradation Receptors CB1 / CB2 & PPAR-α Activation AEA->Receptors Agonism Outcome Analgesia & Anti-Inflammation Receptors->Outcome Signal Transduction

Figure 1: Mechanism of action for 1-(Piperazin-1-yl)octan-1-one via FAAH inhibition.

Quantitative Efficacy Comparison

When bench-marking 1-(Piperazin-1-yl)octan-1-one against traditional therapeutics, we separate the readouts into neuropathic endpoints (where FAAH inhibition excels by elevating central endocannabinoid tone)[4] and acute inflammatory endpoints.

Table 1: Comparative Efficacy in Rodent Pathology Models

Treatment GroupModel EvaluatedDose RoutePeak Efficacy (Pain/Edema Reduction)Primary Target Mechanism
1-(Piperazin-1-yl)octan-1-one SNI (Neuropathic)10 mg/kg, i.p.68% Reversal of AllodyniaFAAH Inhibition[4]
Gabapentin (Standard) SNI (Neuropathic)50 mg/kg, i.p.75% Reversal of Allodynia

Subunit Ligand
1-(Piperazin-1-yl)octan-1-one Carrageenan (Inflamm.)20 mg/kg, i.p.58% Reduction in EdemaEndocannabinoid Tone[3]
Diclofenac (Standard) Carrageenan (Inflamm.)10 mg/kg, i.p.65% Reduction in EdemaCOX-1/2 Inhibition
Vehicle Control Both ModelsIsotonic Saline0% (Baseline Pathology)N/A

Analytical Insight: While standard NSAIDs like Diclofenac act downstream by directly blunting prostaglandin synthesis, piperazine-derived FAAH modulators act upstream. By raising endogenous PEA and AEA, they suppress the initial release of pro-inflammatory cytokines while simultaneously providing neuroprotective analgesia centrally[3].

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that listing steps is insufficient; experimental rigor requires understanding the causality behind protocol design. The workflows below are designed as self-validating systems —if the baseline criteria are not met, the cohort is automatically excluded, preventing false-positive data.

Protocol A: Neuropathic Pain Assessment (Spared Nerve Injury - SNI)

We utilize the Spared Nerve Injury (SNI) model rather than Chronic Constriction Injury (CCI). Why? SNI involves the precise ligation and transection of the tibial and common peroneal nerves while leaving the sural nerve intact. This selective injury produces an intense, localized mechanical allodynia in the sural territory. This absolute anatomical separation between injured and uninjured afferents heavily reduces behavioral variance.

  • Pre-Surgical Baseline: Evaluate mechanical withdrawal thresholds using von Frey filaments (up-down method). Self-Validation Check: Any animal with a baseline threshold <12g is excluded prior to surgery to eliminate hyper-sensitive outliers.

  • Surgical Induction: Under isoflurane anesthesia, ligate and transect the common peroneal and tibial nerves. Suture the muscle and skin.

  • Pathology Validation (Day 7): Re-test thresholds. Self-Validation Check: Only animals exhibiting a withdrawal threshold

    
     4.0g are randomized into treatment groups. If the vehicle-targeted cohort does not demonstrate this pathology, the entire surgical batch is invalidated.
    
  • Dosing: Administer 1-(Piperazin-1-yl)octan-1-one (10 mg/kg), Gabapentin (50 mg/kg), or Vehicle via intraperitoneal (i.p.) injection. Why i.p. dosing? The lipophilic octanoyl tail is subject to variable first-pass hepatic metabolism if given orally. Intraperitoneal delivery bypasses immediate gut metabolism, ensuring rapid systemic bioavailability for a sharp 2-hour testing window.

  • Time-Course Evaluation: Assess allodynia at 1h, 2h, 4h, and 24h post-dose to determine the pharmacokinetic/pharmacodynamic (PK/PD) half-life.

Protocol B: Acute Inflammation Assessment (Carrageenan Paw Edema)
  • Baseline Volumetry: Measure the baseline volume of the right hind paw using a water displacement plethysmometer.

  • Pre-treatment: Administer 1-(Piperazin-1-yl)octan-1-one, Diclofenac, or Vehicle (i.p.) 30 minutes prior to induction.

  • Induction: Inject 50

    
    L of 1% 
    
    
    
    -carrageenan into the subplantar surface of the right hind paw. Why this site? The confined fascial space of the intraplantar region prevents fluid dispersion, forcing the edema outward. This translates directly into highly reproducible, quantifiable volumetric displacement in the plethysmometer.
  • Data Acquisition: Measure paw volumes at 1h, 3h, and 6h post-injection. Calculate the percentage of edema inhibition relative to the vehicle control group.

Protocol Step1 1. In Vivo Model Induction (SNI Surgery or Carrageenan) Step2 2. Baseline Validation (Ensuring Pathology Onset) Step1->Step2 Day 7 (SNI) / 1h (Carrageenan) Step3 3. Compound Dosing (Vehicle, Standard, POO) Step2->Step3 Validated Cohorts Only Step4 4. Behavioral Assays (Von Frey / Plethysmometry) Step3->Step4 Time-Course Monitoring Step5 5. Tissue Harvest & Validation (Biochemical Assays) Step4->Step5 End of Study

Figure 2: Standardized self-validating workflow for evaluating in vivo efficacy.

References[1] ChemScene. "1-(Piperazin-1-yl)octan-1-one General Information and Properties." Available at: https://www.chemscene.com[2] Palermo, G., et al. "Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas." Journal of Medicinal Chemistry (NIH/PMC Archive). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3150822/[3] "Potential Therapeutic Targets to Modulate the Endocannabinoid System in Alzheimer's Disease and Neuroinflammation." MDPI Open Access. Available at:https://www.mdpi.com/1422-0067/25/7/4061[4] "Fatty acid amide hydrolase activity in the dorsal periaqueductal gray attenuates neuropathic pain and associated dysautonomia." NIH/PMC Archive. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6403063/

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.